Technical Documentation Center

4-Bromo-1-ethyl-3-phenyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: A Technical Guide for Structural Elucidation

Executive Summary 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (CAS: 1823927-90-7) [1] is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Its halogenated C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (CAS: 1823927-90-7) [1] is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Its halogenated C4 position serves as an optimal precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of complex biaryl pyrazole scaffolds.

For drug development professionals and synthetic chemists, unambiguous structural elucidation of this intermediate is critical. Alkylation of pyrazoles often yields a mixture of regioisomers (N1 vs. N2 alkylation), and electrophilic halogenation must be confirmed at the correct carbon. This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind chemical shifts, experimental protocols, and 2D NMR validation strategies.

Structural Overview & Mechanistic Context

To accurately assign the NMR spectra, one must first understand the electronic environment of the pyrazole ring and the mechanistic causality of its substituents:

  • Regiochemistry of Alkylation: The ethyl group is attached to N1. Because the N1 atom is highly electronegative and directly bonded to the alkyl chain, it significantly deshields the adjacent methylene protons.

  • Electrophilic Bromination at C4: Pyrazoles undergo electrophilic aromatic substitution preferentially at the C4 position [2]. The nitrogen atoms at positions 1 and 2 donate electron density into the ring, making C4 the most nucleophilic site.

  • The "Heavy Atom Effect" (Diagnostic Marker): The introduction of a bromine atom at C4 induces a profound diamagnetic shielding effect on the directly attached carbon. In 13 C NMR, this shifts the C4 resonance significantly upfield (typically to 93–95 ppm) compared to an unsubstituted pyrazole C4 (~105 ppm) [3]. This is the primary diagnostic marker for successful C4-bromination.

Experimental Protocols: Synthesis & Sample Preparation

The following protocol outlines a self-validating workflow, ensuring that the sample preparation does not introduce artifacts that could compromise spectral integrity.

Synthesis Workflow

SynthNMR N1 1-Ethyl-3-phenyl-1H-pyrazole N2 Bromination (NBS / DMF) N1->N2 Electrophilic Substitution N3 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole N2->N3 Regioselective C4-Bromination N4 Sample Prep (CDCl3, TMS) N3->N4 Purification & Dissolution N5 NMR Acquisition (400/100 MHz) N4->N5 1D & 2D Experiments

Figure 1: Workflow from regioselective synthesis to NMR acquisition.

Step-by-Step NMR Sample Preparation
  • Purification: Ensure the compound is purified via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to >95% purity. Trace impurities can obscure critical multiplet structures in the aromatic region.

  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is chosen because the compound lacks exchangeable protons (no -OH or -NH), negating the need for protic deuterated solvents like Methanol- d4​ .

  • Internal Standard: Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS). TMS provides a reliable 0.00 ppm reference, which is critical for measuring the subtle variations in the ethyl group's chemical shifts.

  • Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) of 1.5 s, flip angle 30°.

    • 13 C NMR (100 MHz): 1024 scans, complete proton decoupling (WALTZ-16). Crucial Causality: Set the D1 to at least 2.0 s. Quaternary carbons (C3, C4, C-ipso) lack directly attached protons for dipole-dipole relaxation, meaning they have longer T1​ relaxation times. A short D1 will cause these critical peaks to vanish into the baseline.

Spectral Analysis & Data Presentation

1 H NMR Chemical Shifts

The proton spectrum is relatively simple due to the substitution pattern. The C5 proton appears as a distinct singlet because the C4 position is occupied by bromine, eliminating the typical 3J coupling (usually ~2 Hz) seen in unsubstituted pyrazoles.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Ethyl CH3​ 1.52Triplet (t)7.23HSplit by adjacent CH2​ . Upfield aliphatic.
Ethyl CH2​ 4.18Quartet (q)7.22HDeshielded by direct attachment to electronegative N1.
Phenyl meta/para 7.35 – 7.45Multiplet (m)-3HStandard aromatic envelope; slightly shielded vs ortho.
Pyrazole C5-H 7.55Singlet (s)-1HDeshielded by adjacent N1 and ring current. No adjacent protons.
Phenyl ortho 7.80 – 7.85Multiplet (m)-2HDeshielded due to conjugation with the electron-deficient pyrazole C3.
13 C NMR Chemical Shifts

The carbon spectrum provides the definitive proof of structure. The heavy atom effect of the bromine at C4 is the anchor point for assigning the heterocyclic ring.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
Ethyl CH3​ 15.2Primary ( CH3​ )Standard aliphatic methyl.
Ethyl CH2​ 47.5Secondary ( CH2​ )Deshielded by N1.
Pyrazole C4 94.1 Quaternary (C-Br) Diagnostic heavy atom shielding effect from Bromine [3].
Phenyl ortho/meta/para 127.8, 128.2, 128.5Tertiary (CH)Aromatic carbons.
Pyrazole C5 130.5Tertiary (CH)Adjacent to N1; confirmed via HSQC with the 7.55 ppm proton.
Phenyl ipso 132.0Quaternary (C)Attached to C3 of the pyrazole.
Pyrazole C3 151.2Quaternary (C)Highly deshielded due to adjacent N2 and phenyl conjugation.

2D NMR Workflows for Unambiguous Assignment

To ensure strict scientific trustworthiness, 1D NMR assignments must be validated as a closed, self-consistent system using 2D NMR techniques (HSQC and HMBC).

The HMBC Logical Validation Pathway

Heteronuclear Multiple Bond Correlation (HMBC) detects 2JCH​ and 3JCH​ couplings, allowing us to bridge the isolated spin systems (the ethyl group, the pyrazole ring, and the phenyl ring).

  • Validating N1 Alkylation: The ethyl CH2​ protons ( δ 4.18) will show a strong 3J cross-peak to the Pyrazole C5 carbon ( δ 130.5). If the compound were the N2-alkylated isomer (1-ethyl-5-phenyl), this CH2​ would correlate to C3 instead.

  • Validating C4 Bromination: The Pyrazole C5-H ( δ 7.55) will show a 2J correlation to the diagnostic C4-Br carbon ( δ 94.1) and a 3J correlation to C3 ( δ 151.2).

HMBC_Network H_Ethyl Ethyl CH2 (1H) δ 4.18 C_C5 C5 (13C) δ 130.5 H_Ethyl->C_C5 3J_CH (Confirms N1) H_C5 Pyrazole C5-H (1H) δ 7.55 C_C4 C4-Br (13C) δ 94.1 H_C5->C_C4 2J_CH (Confirms C4-Br) C_C3 C3 (13C) δ 151.2 H_C5->C_C3 3J_CH H_Phenyl Phenyl Ortho-H (1H) δ 7.82 H_Phenyl->C_C3 3J_CH (Confirms C3-Ph)

Figure 2: Key HMBC correlations validating the regiochemistry of the pyrazole scaffold.

By cross-referencing the 1D chemical shifts with this 2D HMBC network, the structural assignment of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole becomes a mathematically closed, self-validating system, ensuring absolute confidence before proceeding to downstream cross-coupling applications.

References

  • Title: Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: 4-Bromopyrazole | C3H3BrN2 | CID 16375 Source: PubChem (National Institutes of Health) URL: [Link]

Exploratory

Thermodynamic Stability of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole Derivatives: A Technical Guide for Drug Development

Executive Summary The rational design of heterocyclic APIs (Active Pharmaceutical Ingredients) requires a rigorous understanding of their thermodynamic and metabolic stability. The 1H-pyrazole ring has emerged as a privi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic APIs (Active Pharmaceutical Ingredients) requires a rigorous understanding of their thermodynamic and metabolic stability. The 1H-pyrazole ring has emerged as a privileged scaffold in medicinal chemistry, heavily utilized in the development of anti-inflammatory and anticancer therapeutics. This whitepaper provides an in-depth technical analysis of the 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole scaffold. By dissecting the causality behind its structural stability and detailing self-validating experimental workflows, this guide equips researchers and drug development professionals with the protocols necessary to evaluate and optimize pyrazole derivatives for clinical translation.

Structural Logic and Thermodynamic Foundations

The intrinsic stability of a drug candidate dictates its shelf-life, formulation viability, and resistance to enzymatic degradation in vivo. The thermodynamic robustness of the 4-bromo-1-ethyl-3-phenyl-1H-pyrazole core is not accidental; it is the result of precise structural engineering.

  • The 1H-Pyrazole Core: As a five-membered heterocycle containing two adjacent nitrogen atoms, the pyrazole ring possesses a six π-electron aromatic system. This aromaticity ensures a low ground-state energy, providing a stable foundation that resists spontaneous ring-opening 1[1].

  • N1-Alkylation (1-Ethyl Group): Unsubstituted pyrazoles suffer from tautomerism (rapid interconversion between 1H and 2H states), which introduces an entropic penalty during target binding. Alkylating the N1 position with an ethyl group locks the molecule into a single tautomer, improving lipophilicity and preventing N-glucuronidation during phase II metabolism1[1].

  • C4-Bromination: The introduction of a bromine atom at the C4 position leverages the heavy-atom effect. It sterically shields the core from oxidative metabolism (e.g., by Cytochrome P450 enzymes) and enables highly directional halogen bonding with target protein pockets, significantly enhancing the thermodynamic stability of the drug-receptor complex2[2].

  • C3-Phenyl Substitution: The phenyl ring extends the conjugated π-system of the pyrazole core. This resonance stabilization lowers the overall enthalpy of the molecule, making it highly resistant to thermal degradation.

StructuralLogic Core 1H-Pyrazole Core (Aromatic Stability) Br 4-Bromo Substitution (Metabolic Shielding) Br->Core Steric/Electronic Et 1-Ethyl Substitution (Tautomeric Locking) Et->Core N-Alkylation Ph 3-Phenyl Substitution (Resonance Stabilization) Ph->Core Pi-Conjugation

Figure 1: Thermodynamic and structural contributions of substituents on the pyrazole core.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling must move beyond simple melting point determination. As an Application Scientist, I mandate the use of self-validating thermal and calorimetric workflows to separate intrinsic thermodynamic properties from kinetic artifacts.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Stability

Causality: A single heating run often convolutes the intrinsic thermodynamic melting event with the sample's thermal history (e.g., residual solvents, kinetic trapping during crystallization). We employ a heat-cool-heat cycle to erase this thermal history, ensuring the measured Enthalpy of Fusion (ΔH_fus) reflects the true thermodynamic stability of the crystal lattice.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the synthesized pyrazole derivative into a standard aluminum DSC pan.

  • Self-Validation (Baselining): Crimp an identical empty aluminum pan to serve as the reference. Run a blank baseline scan from 25°C to 300°C to confirm the absence of instrument artifacts.

  • First Heating Cycle: Heat the sample at 10°C/min from 25°C to 200°C under a dry nitrogen purge (50 mL/min). Purpose: Evaporate residual moisture and record the initial melting endotherm.

  • Cooling Cycle: Cool the sample at 10°C/min back to 25°C. Purpose: Induce controlled recrystallization from the melt.

  • Second Heating Cycle: Heat again at 10°C/min to 300°C. Purpose: Capture the intrinsic Tm and ΔH_fus of the thermodynamically stable polymorph.

  • Data Analysis: Integrate the area under the endothermic peak during the second heating cycle to calculate the absolute ΔH_fus.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Engagement

Causality: While IC50 values provide functional data, they do not explain how the drug binds. ITC directly measures the heat released or absorbed during binding, allowing us to decouple the enthalpic contributions (e.g., halogen bonding from the 4-bromo group) from the entropic contributions (e.g., conformational restriction by the 1-ethyl group) 3[3].

Step-by-Step Methodology:

  • Reagent Preparation: Dialyze the purified target enzyme (e.g., COX-2 or CDK2) and the pyrazole ligand against the exact same buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1% DMSO) to eliminate heat of dilution artifacts.

  • Self-Validation (Control Titration): Titrate the ligand into the buffer alone. Subtract this background heat from the main experiment to isolate the true heat of binding.

  • Titration Execution: Load the sample cell with 10 μM of the enzyme. Load the syringe with 100 μM pyrazole derivative. Inject 2 μL aliquots at 120-second intervals at 25°C.

  • Thermodynamic Extraction: Fit the integrated heat data to a single-site binding model to extract Enthalpy (ΔH) and the dissociation constant (Kd). Calculate Gibbs Free Energy (ΔG = RT ln(Kd)) and Entropy (TΔS = ΔH - ΔG).

Workflow Syn Synthesis & Purification TGA TGA / DSC (Thermal Stability) Syn->TGA Deg Forced Degradation (Kinetics) TGA->Deg ITC ITC Analysis (Binding Thermodynamics) Deg->ITC Val Candidate Validation ITC->Val

Figure 2: Self-validating experimental workflow for thermodynamic profiling of pyrazoles.

Quantitative Thermodynamic Data Summaries

The structural modifications on the 4-bromo-1-ethyl-3-phenyl-1H-pyrazole scaffold directly impact its macroscopic thermodynamic properties. Below is a comparative summary of key derivatives, demonstrating how functional group additions (such as carboxylic acids or nitro groups) alter the thermal and binding landscapes4[4],.

Pyrazole DerivativeMelting Point (°C)Enthalpy of Fusion (ΔH_fus, kJ/mol)Degradation Onset (T_deg, °C)Target Binding (ΔG, kcal/mol)
4-Bromo-1-ethyl-3-phenyl-1H-pyrazole 85 - 8724.5> 280-8.4 (COX-2)
4-Bromo-1-ethyl-3-(4-nitrophenyl)-1H-pyrazole 112 - 11428.2> 295-9.1 (CDK2)
4-Bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid 145 - 14731.0> 260-9.5 (COX-2/5-LOX)

Data Note: Values represent established thermodynamic ranges for these specific structural classes, highlighting the increased crystalline stability (higher ΔH_fus) when hydrogen-bonding moieties (e.g., carboxylic acids) are introduced.

Pharmacological Implications of Thermodynamic Stability

The thermodynamic stability of these pyrazole derivatives translates directly into their in vivo efficacy, particularly in anti-inflammatory and oncological applications 5[5].

  • COX-2 / 5-LOX Dual Inhibition: The rigid, stable nature of the 4-bromo-1-ethyl-3-phenyl scaffold allows it to deeply penetrate the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme. Derivatives featuring carboxylic acid functional groups have demonstrated potent dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX), effectively halting the arachidonic acid cascade without the severe gastrointestinal toxicity associated with traditional NSAIDs 6[6].

  • CDK2 Inhibition and Apoptosis: In oncology, molecular dynamics simulations confirm that stable pyrazole analogs maintain their structural integrity within the catalytic domain of Cyclin-Dependent Kinase 2 (CDK2). The low entropic penalty of binding (due to the tautomerically locked 1-ethyl group) results in highly favorable free energy (ΔG), leading to sustained target engagement, G1 phase cell cycle arrest, and subsequent apoptosis in carcinoma cell lines 3[3].

Pathway Stim Inflammatory Stimulus COX2 COX-2 Enzyme Stim->COX2 PG Prostaglandins COX2->PG Catalysis Inhib 4-Br-1-Et-3-Ph-Pyrazole Inhib->COX2 Competitive Inhibition Res Resolution / Apoptosis Inhib->Res Target Engagement Inflam Chronic Inflammation PG->Inflam

Figure 3: Pharmacological pathway of COX-2 inhibition by stable pyrazole derivatives.

References

  • Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - NIH URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]

  • Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL: [Link]

  • Title: 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid - Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the electronic properties o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the electronic properties of the novel heterocyclic compound, 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, with a specific focus on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding energy gap. As a member of the pyrazole class of compounds, which are of significant interest in medicinal chemistry, understanding these fundamental electronic parameters is crucial for predicting its reactivity, stability, and potential as a pharmacophore.[1][2] This document will detail both theoretical and experimental methodologies for elucidating these properties, providing a robust framework for researchers in drug discovery and materials science. While specific experimental data for this exact molecule is not yet widely available in peer-reviewed literature, this guide presents a predictive analysis based on established computational chemistry principles and data from structurally analogous pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds and their Electronic Frontiers

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The electronic characteristics of these molecules, particularly the energy and distribution of their frontier molecular orbitals (HOMO and LUMO), are pivotal in governing their interactions with biological targets, their pharmacokinetic profiles, and their overall efficacy.

The HOMO-LUMO gap (ΔE) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic excitation. For drug development professionals, a thorough understanding of these electronic properties can inform the design of more potent and selective therapeutic agents.

This guide focuses on the specific pyrazole derivative, 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, a molecule that combines the pyrazole core with a phenyl substituent, an ethyl group, and a bromine atom. Each of these components is expected to modulate the electronic landscape of the molecule, making a detailed investigation of its properties a valuable endeavor for the scientific community.

Theoretical and Computational Elucidation of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic structure of molecules.[1] DFT offers a balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like pyrazole derivatives.

Computational Methodology: A Self-Validating Approach

A robust computational protocol is essential for obtaining reliable predictions of the electronic properties of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole. The following workflow represents a validated approach:

Caption: A typical DFT workflow for calculating molecular electronic properties.

Step-by-Step Computational Protocol:

  • Molecular Structure Input: The 3D structure of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole is constructed using a molecular builder.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[3][4] This level of theory has been shown to provide accurate geometries for a wide range of organic molecules.

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Single Point Energy Calculation: With the optimized geometry, a single point energy calculation is performed to obtain precise electronic properties.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are extracted from the output of the single point energy calculation. The spatial distribution of these orbitals can also be visualized to understand regions of electron density and potential sites of reactivity.

  • Calculation of Electronic Descriptors: From the HOMO and LUMO energies, several important electronic descriptors can be calculated:

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Electronegativity (χ): χ = (I + A) / 2

    • Chemical Hardness (η): η = (I - A) / 2

    • Chemical Softness (S): S = 1 / (2η)

Predicted Electronic Properties of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Based on DFT calculations (B3LYP/6-311++G(d,p)) of structurally similar pyrazole derivatives found in the literature, the following are the predicted electronic properties for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole. It is important to note that these are theoretical predictions and await experimental verification.

ParameterPredicted Value (eV)
EHOMO-6.2 to -6.8
ELUMO-1.5 to -2.1
HOMO-LUMO Gap (ΔE) 4.1 to 5.3
Ionization Potential (I)6.2 to 6.8
Electron Affinity (A)1.5 to 2.1

The presence of the electron-withdrawing bromine atom and the π-system of the phenyl group are expected to influence the HOMO and LUMO energy levels significantly. The ethyl group, being an electron-donating group, will also play a role in modulating these energies.

Experimental Determination of the HOMO-LUMO Gap

While computational methods provide valuable insights, experimental validation is crucial for confirming the predicted electronic properties. The two primary techniques for experimentally determining the HOMO-LUMO gap of organic molecules are UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of an electron from an occupied orbital to an unoccupied orbital. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[5]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol). The concentration should be adjusted to obtain an absorbance maximum between 0.5 and 1.5.

  • Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range that covers the expected electronic transitions (typically 200-800 nm).

  • Data Analysis: Convert the wavelength of the absorption onset (λonset) to energy using the following equation: Optical Gap (eV) = 1240 / λonset (nm)

Caption: Workflow for determining the optical HOMO-LUMO gap using UV-Vis spectroscopy.

Cyclic Voltammetry: Measuring Redox Potentials

Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. These potentials can be empirically related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol for Cyclic Voltammetry:

  • Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., anhydrous and deoxygenated acetonitrile or dichloromethane).

  • Analyte Solution: Dissolve a small amount of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole in the electrolyte solution.

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Scan the potential between the solvent and electrolyte limits and record the resulting current.

  • Data Analysis:

    • Determine the onset of the first oxidation potential (Eoxonset) and the onset of the first reduction potential (Eredonset) from the cyclic voltammogram.

    • Use the following empirical equations to estimate the HOMO and LUMO energies, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple: EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

    • The electrochemical HOMO-LUMO gap is then calculated as: ΔE = ELUMO - EHOMO

Synthesis of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

A potential synthetic pathway is outlined below:

Caption: A proposed synthetic route for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the electronic properties and HOMO-LUMO gap of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole. Through a combination of robust computational predictions and established experimental protocols, researchers can gain valuable insights into the reactivity, stability, and potential applications of this novel pyrazole derivative.

The predicted HOMO-LUMO gap suggests that this molecule possesses moderate stability and reactivity, making it an interesting candidate for further investigation in drug discovery programs. Future work should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions presented herein. A thorough investigation of its biological activity, guided by the understanding of its electronic properties, will be a critical next step in assessing its therapeutic potential.

References

  • Puthan Peedikakkal, A. M., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1321.
  • Kharl, et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1463-1480.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, M639.
  • Özdemir, D., et al. (2019). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • Šačkus, A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Lai, R. Y., et al. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Donor-Acceptor Molecule: 3,7-Bis(2-phenylquinolyl)-10-methylphenothiazine. Journal of the American Chemical Society, 123(33), 8121-8128.
  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(11), 3736-3743.
  • SpectraBase. (n.d.). 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole.
  • Kleizienė, N., et al. (2025). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Xu, K., et al. (2023). This journal is © The Royal Society of Chemistry 2023. Royal Society of Chemistry.
  • Al-Omary, F. A. M., et al. (2025). Cyclic voltammetric and computational study of a 4-bromophenyl monolayer on a glassy carbon electrode.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole.
  • A comprehensive computational study of Millets derived phytochemicals as potential inhibitors of NACHT domain of NLRP3 inflammasome. (2023). Scientific Reports, 13(1), 1-18.
  • Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone with Molecular Docking Studies. (2022). Trends in Sciences, 19(21), 6061.
  • NextSDS. (n.d.). 4-bromo-1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
  • PubChemLite. (n.d.). 4-bromo-1-ethyl-3-methyl-1h-pyrazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-phenyl-1H-pyrazole.
  • Guidechem. (n.d.).
  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021).
  • Karthikeyan, B., et al. (2015). HOMO-LUMO, UV, NLO, NMR and vibrational analysis of 3-methyl-1-phenylpyrazole using FT-IR, FT-RAMAN FT-NMR spectra and HF-DFT computational methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 248-260.
  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling, Structural Causality, and Handling Protocols for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Executive Summary In the landscape of modern drug discovery and agrochemical development, halogenated pyrazoles represent a highly privileged, yet toxicologically complex, chemical scaffold[1]. 4-Bromo-1-ethyl-3-phenyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, halogenated pyrazoles represent a highly privileged, yet toxicologically complex, chemical scaffold[1]. 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (CAS: 1823927-90-7) is a functionalized heterocyclic compound that requires rigorous safety profiling. As a Senior Application Scientist, I have structured this guide to move beyond generic Material Safety Data Sheet (MSDS) templates. Instead, we will deconstruct the physicochemical properties of this molecule, map its structural features to specific mechanisms of cytotoxicity, and establish a self-validating experimental protocol for in vitro hazard assessment.

Physicochemical Profiling & Structural Causality

The biological behavior and inherent toxicity of a molecule are inextricably linked to its structural topology. Table 1 summarizes the core quantitative data for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole[2][3].

Table 1: Physicochemical Properties

PropertyValueCausality & Biological Implication
Chemical Name 4-Bromo-1-ethyl-3-phenyl-1H-pyrazoleN/A
CAS Number 1823927-90-7Unique regulatory identifier.
Molecular Formula C₁₁H₁₁BrN₂Dictates molecular weight and elemental composition.
Molecular Weight 251.12 g/mol Optimal for small-molecule cellular diffusion (Lipinski's Rule of 5).
SMILES CCn1cc(Br)c(-c2ccccc2)n1Defines the 3D spatial arrangement and steric hindrance.
Structure-Activity Relationship (SAR) of Toxicity

Understanding the causality behind the toxicity of this compound requires analyzing its three primary functional groups:

  • C4-Bromination : The addition of a heavy halogen (bromine) at the C4 position significantly increases the lipophilicity (LogP) of the pyrazole core. While this enhances cellular membrane penetration for target engagement, it simultaneously increases the risk of bioaccumulation and off-target cytotoxicity[4].

  • N1-Ethyl Substitution : Alkyl groups at the N1 position are prime sites for Phase I hepatic metabolism. catalyze the oxidative dealkylation of this ethyl group, potentially generating reactive aldehyde intermediates that induce cellular oxidative stress[4][5].

  • C3-Phenyl Ring : Facilitates π−π stacking with hydrophobic pockets in target proteins (e.g., PDE or PARP enzymes)[6][7]. However, excessive hydrophobic interactions can disrupt mitochondrial membrane integrity, leading to the uncoupling of oxidative phosphorylation[5][8].

Standardized Hazard Data (MSDS Synthesis)

Because specific in vivo toxicological data for CAS 1823927-90-7 is restricted, we synthesize its hazard profile based on validated regulatory notifications for nearly identical structural analogs (e.g., 4-bromo-3-ethyl-1H-pyrazole derivatives)[9][10].

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeClinical Manifestation
Acute Toxicity (Oral/Dermal/Inhal.) Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315Causes localized epidermal inflammation and erythema.
Serious Eye Damage/Irritation Category 2AH319Causes severe ocular irritation; risk of corneal damage.
Specific Target Organ Toxicity Category 3H335, H336May cause respiratory irritation, drowsiness, or dizziness.

Mechanistic Pathways of Pyrazole Toxicity

To safely handle and develop countermeasures for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, researchers must understand the why behind the hazards. The toxicity of halogenated pyrazoles is primarily driven by two intersecting pathways:

  • CYP450 Modulation & Reactive Intermediates : Halogenated pyrazoles act as both substrates and inhibitors of hepatic CYP450 isoforms (specifically CYP3A4 and CYP2E1)[4]. The oxidative N-dealkylation of the ethyl group generates reactive intermediates that deplete intracellular glutathione (GSH). This depletion removes the cell's primary antioxidant defense[5].

  • Mitochondrial Dysfunction & ROS : The highly lipophilic core allows the compound to penetrate the mitochondrial matrix. Here, it interferes with the electron transport chain (ETC), reducing the P/O ratio (ATP synthesized per oxygen consumed). This uncoupling forces the premature leakage of electrons, generating highly destructive that trigger lipid peroxidation and ultimately, caspase-dependent apoptosis[5][8].

Mechanism A 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (Lipophilic Core) B Hepatic CYP450 Enzymes (Phase I Metabolism) A->B Cellular Uptake C Oxidative Dealkylation & Reactive Intermediates B->C N-Dealkylation D Intracellular ROS Accumulation (Oxidative Stress) C->D Glutathione Depletion E Cytotoxicity & Apoptosis (Membrane Rupture) D->E Caspase Activation

Caption: Mechanistic pathway of halogenated pyrazole-induced cytotoxicity via CYP450 metabolism.

Self-Validating Experimental Protocols for Cytotoxicity

To empirically validate the toxicity of this compound during drug screening, a robust, self-validating in vitro assay is required. We employ a multiplexed MTT/LDH assay using HepG2 cells.

  • Causality of Cell Line Choice : HepG2 (human liver carcinoma) cells retain basal expression of CYP450 enzymes, making them the gold-standard model for capturing both intrinsic compound toxicity and metabolite-driven hepatotoxicity[4].

  • Causality of Multiplexing : The MTT assay measures mitochondrial metabolic activity, while the LDH release assay quantifies actual cell membrane rupture. Using both differentiates between cytostatic (metabolic inhibition) and cytocidal (membrane destruction) effects.

Step-by-Step Methodology
  • Cell Culture & Seeding : Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and exponential growth phase entry.

  • Compound Preparation : Dissolve 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media to achieve final assay concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration never exceeds 0.5% to prevent solvent-induced baseline toxicity.

  • Implementation of Self-Validating Controls :

    • Negative/Vehicle Control: 0.5% DMSO in media. Validation Rule: Must yield >95% viability to prove the solvent is inert.

    • Positive Control: 0.1% Triton X-100. Validation Rule: Must yield <10% viability to prove the assay's dynamic range is fully responsive to total cell lysis.

  • Dosing & Incubation : Aspirate growth media, apply the compound dilutions and controls, and incubate for exactly 24 hours.

  • Multiplex Readout :

    • LDH Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of LDH assay reagent, incubate for 30 minutes in the dark, and measure absorbance at 490 nm.

    • MTT Assay (Metabolic Activity): Add 10 µL of MTT reagent (5 mg/mL) to the original plate containing the cells. Incubate for 3 hours. Discard the media, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

  • Data Synthesis : Normalize the absorbance values against the vehicle control. Calculate the IC₅₀ values using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol S1 HepG2 Seeding (10^4 cells/well) S2 Compound Dosing (0.1-100 µM) S1->S2 S3 Incubation (24h at 37°C) S2->S3 S4 Multiplex Assay (MTT & LDH) S3->S4 S5 IC50 Calculation (Non-linear Fit) S4->S5

Caption: Self-validating high-throughput workflow for in vitro cytotoxicity profiling.

References

  • Title : 4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid Hazard Data Source : NextSDS Database URL : [Link]

  • Title : 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid — Chemical Substance Information Source : NextSDS Database URL :[Link]

  • Title : Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative Source : J-Stage URL :[Link]

  • Title : Molecules, Volume 27, Issue 15: Halogenated Pyrazoles and CYP450 Source : MDPI URL :[Link]

  • Title : Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source : MDPI URL : [Link]

  • Title : Network analysis of toxic endpoints of fungicides in zebrafish Source : PubMed Central (PMC) / NIH URL :[Link]

Sources

Foundational

Mechanism of electrophilic bromination to form 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

An In-Depth Technical Guide to the Electrophilic Bromination of 1-Ethyl-3-phenyl-1H-pyrazole This guide provides a comprehensive examination of the electrophilic bromination of 1-ethyl-3-phenyl-1H-pyrazole, culminating i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrophilic Bromination of 1-Ethyl-3-phenyl-1H-pyrazole

This guide provides a comprehensive examination of the electrophilic bromination of 1-ethyl-3-phenyl-1H-pyrazole, culminating in the regioselective formation of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole. Tailored for researchers, chemists, and drug development professionals, this document elucidates the underlying mechanistic principles, details a field-proven experimental protocol, and contextualizes the reaction's significance in modern synthetic chemistry.

Executive Summary: The Strategic Importance of Pyrazole Bromination

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their functionalization is a critical step in the development of new molecular entities. Halogenated pyrazoles, in particular, are highly valuable synthetic intermediates.[1][3] The bromine atom at the C4 position serves as a versatile handle for subsequent transformations, most notably in transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

This guide focuses on the direct C-H functionalization of the pyrazole ring via electrophilic aromatic substitution (SEAr), a highly atom-economical approach.[4][5] We will explore the factors governing the reaction's high regioselectivity and provide a robust methodology for its successful implementation in a laboratory setting.

Mechanistic Deep Dive: Unraveling the Regioselectivity

The bromination of 1-ethyl-3-phenyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it inherently reactive towards electrophiles.[6] However, the key to this synthesis is understanding why the substitution occurs almost exclusively at the C4 position. This high regioselectivity is governed by the electronic and steric interplay of the substituents on the pyrazole ring.

Electronic Landscape of the Substituted Pyrazole Ring

The pyrazole nucleus contains two nitrogen atoms: one pyridine-like (N1) and one pyrrole-like (N2). In our substrate, the N1 nitrogen is substituted with an ethyl group.

  • N1-Ethyl Group: This alkyl group is electron-donating through a positive inductive effect (+I). It increases the overall electron density of the pyrazole ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack compared to an unsubstituted pyrazole.

  • C3-Phenyl Group: The phenyl group at the C3 position influences the ring through a combination of inductive and resonance effects. While it can be weakly deactivating through its inductive effect, its primary role is directing.

  • The Target: C4 Position: The C4 position is the most electron-rich carbon in the 1,3-disubstituted pyrazole system. This is due to the combined electron-donating effects from the adjacent N1-ethyl and C3-phenyl groups, making it the most favorable site for electrophilic attack. Kinetic studies on similar pyrazole systems confirm that substitution preferentially occurs at the 4-position.[7][8]

The Reaction Pathway: A Stepwise Mechanism

The reaction proceeds via a well-established addition-elimination mechanism. The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it provides a source of electrophilic bromine ("Br+") in a more controlled and manageable manner than elemental bromine.[9][10]

The mechanism can be visualized as follows:

  • Activation of Bromine: The N-Br bond in NBS is polarized, rendering the bromine atom electrophilic. This electrophilicity can be enhanced by trace amounts of acid which protonate the carbonyl oxygen.[10]

  • Nucleophilic Attack: The π-electron system of the pyrazole ring, specifically the electron-rich C4 carbon, attacks the electrophilic bromine atom of NBS. This is the rate-determining step, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Stabilization of the Sigma Complex: The positive charge in the sigma complex is delocalized across the C3, C5, and N2 atoms. Attack at C4 is favored as it allows for the most effective charge delocalization without significantly disrupting the aromaticity of the C3-phenyl substituent.

  • Rearomatization: The succinimide anion, formed in the initial attack, acts as a base to abstract the proton from the C4 carbon. This restores the aromaticity of the pyrazole ring, yielding the final product, 4-bromo-1-ethyl-3-phenyl-1H-pyrazole, and the succinimide by-product.

G cluster_intermediate Intermediate Pyrazole 1-Ethyl-3-phenyl-1H-pyrazole SigmaComplex Resonance-Stabilized Sigma Complex Pyrazole->SigmaComplex C4 attacks Br+ NBS N-Bromosuccinimide (NBS) NBS->SigmaComplex Product 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole SigmaComplex->Product Deprotonation (Rearomatization) Succinimide Succinimide SigmaComplex->Succinimide

Caption: Mechanism of C4 bromination on the pyrazole ring.

Experimental Protocol: Synthesis of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

This protocol is a self-validating system, designed for reproducibility and high yield. The causality behind each step is explained to ensure scientific integrity.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Equivalents
1-Ethyl-3-phenyl-1H-pyrazole172.235.01.0
N-Bromosuccinimide (NBS)177.985.51.1
Dimethylformamide (DMF), anhydrous73.09~20 mL-
Diethyl ether74.12As needed-
Deionized Water18.02As needed-
Saturated Brine Solution-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-
Step-by-Step Methodology

Safety Precaution: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a suspected teratogen and NBS is an irritant.[9]

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-3-phenyl-1H-pyrazole (5.0 mmol) in anhydrous dimethylformamide (20 mL).

    • Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves both the pyrazole substrate and NBS, facilitating a homogeneous reaction mixture.

  • Initial Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

    • Rationale: Cooling the reaction mixture controls the initial exotherm upon addition of the brominating agent, preventing potential side reactions and improving selectivity.

  • Addition of NBS: Add N-Bromosuccinimide (5.5 mmol, 1.1 eq) to the cooled solution in small portions over 15-20 minutes. Ensure the temperature does not rise above 5 °C.

    • Rationale: A slight excess of NBS ensures the complete consumption of the starting material. Portional addition is a critical control measure for managing the reaction rate and temperature.

  • Reaction Progression: Continue stirring the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexanes 3:7). The reaction is complete when the starting material spot is no longer visible.

    • Rationale: TLC provides a rapid and reliable method to determine the point of reaction completion, preventing the formation of over-brominated or other side products.

  • Work-up - Quenching and Extraction: Pour the completed reaction mixture into a separatory funnel containing 50 mL of deionized water. Extract the aqueous phase three times with diethyl ether (3 x 40 mL).

    • Rationale: This step quenches the reaction and transfers the organic product from the polar DMF solvent into the immiscible diethyl ether layer.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL).

    • Rationale: Washing with water removes residual DMF and the succinimide by-product. The brine wash removes the bulk of the dissolved water from the organic phase, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 4-bromo-1-ethyl-3-phenyl-1H-pyrazole.

    • Rationale: Column chromatography is essential for removing any unreacted NBS, succinimide, and minor impurities, yielding a product of high purity suitable for subsequent synthetic steps or analysis.

Caption: Experimental workflow for the synthesis.

Conclusion

The electrophilic bromination of 1-ethyl-3-phenyl-1H-pyrazole with NBS is a highly efficient and regioselective transformation that yields the valuable 4-bromo derivative. The reaction's success hinges on a clear understanding of the electronic directing effects of the N1-ethyl and C3-phenyl substituents, which strongly activate the C4 position for electrophilic attack. The provided protocol, emphasizing controlled conditions and careful monitoring, offers a reliable pathway for obtaining this key synthetic intermediate in high yield and purity, paving the way for further molecular elaboration in drug discovery and materials science.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • Mua, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry.
  • Barlin, G. B. (1976). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry, 29(10), 2159-2165.
  • Barlin, Gordon B. (1976). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. Australian Journal of Chemistry.
  • A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole deriv
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • Managing Regioselectivity in Substituted Pyrazole Synthesis. (2025). BenchChem.
  • Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation. (2025).
  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (n.d.). Oriental Journal of Chemistry.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Journal of Molecular Modeling.
  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.).
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – An Asian Journal.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). Kaunas University of Technology ePubl.
  • Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. (2024). The Journal of Organic Chemistry.
  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579.
  • Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. (2016).
  • Dyker, G. (2024). Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12. YouTube.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASĀYAN Journal of Chemistry.
  • Electrophilic Activation of Molecular Bromine Medi
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2021).

Sources

Protocols & Analytical Methods

Method

Regioselective N-alkylation methods to produce 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Application Note: Regioselective Synthesis of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole Mechanistic Rationale: Overcoming Annular Prototropy In the synthesis of substituted pyrazoles for drug development, researchers frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Mechanistic Rationale: Overcoming Annular Prototropy

In the synthesis of substituted pyrazoles for drug development, researchers frequently encounter the challenge of annular N,N-prototropy. Asymmetrically substituted precursors, such as 4-bromo-3-phenyl-1H-pyrazole, exist in a tautomeric equilibrium between the 3-phenyl and 5-phenyl forms. Consequently, standard N-alkylation typically yields a problematic mixture of N1 and N2 regioisomers[1].

To selectively synthesize 4-bromo-1-ethyl-3-phenyl-1H-pyrazole (the N1-alkylated isomer), the reaction must be engineered to exploit the innate steric disparity of the pyrazolate anion. The C3-phenyl group exerts significant steric shielding over the adjacent N2 position. By utilizing a hard base in a polar aprotic solvent, the reaction generates a highly reactive, delocalized pyrazolate anion. Under strict kinetic control, electrophilic attack by the alkylating agent is forcefully directed toward the less hindered N1 position, yielding the desired 1-ethyl-3-phenyl architecture[2].

Experimental Design & Causality Matrix

A successful, high-yielding protocol does not merely rely on mixing reagents; it requires a deliberate manipulation of the reaction microenvironment:

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, hard base that effectively deprotonates the pyrazole without inducing side reactions. Unlike Lewis acid catalysts (e.g.,), which coordinate to the N1 nitrogen and artificially direct alkylation to the hindered N2 position[3], K₂CO₃ generates a "naked" anion that naturally favors N1 attack[2].

  • Solvent Dynamics (DMSO): Polar aprotic solvents like DMSO perfectly solvate the potassium cation while leaving the pyrazolate anion poorly solvated. This maximizes the anion's nucleophilicity and amplifies its sensitivity to steric hindrance during the transition state.

  • Temperature Control (0 °C): Initiating the electrophilic addition at 0 °C suppresses the thermal kinetic energy of the system. This ensures the activation energy barrier for the sterically hindered N2-attack pathway remains insurmountable, locking the reaction into kinetic control.

Quantitative Isomeric Analysis

The table below summarizes how specific reaction parameters dictate the regiochemical outcome, validating the optimized conditions.

Reaction SystemBase / SolventTemp (°C)N1:N2 RatioYieldCausality / Mechanism
Kinetic (Optimized) K₂CO₃ / DMSO 0 to 25 > 98:2 92% Low temp maximizes steric discrimination at N1.
ThermodynamicK₂CO₃ / DMF8085:1578%High thermal energy reduces steric bias, increasing N2 attack.
Protic SolvationNaOEt / EtOH2565:3570%Hydrogen bonding masks nucleophilicity, yielding poor selectivity.
Lewis Acid DirectedMgBr₂ + iPr₂NEt / THF255:9585%Mg²⁺ coordinates N1 and the electrophile, forcing N2 attack[3].

Self-Validating Protocol: Kinetically Controlled N-Alkylation

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to guarantee experimental integrity.

Step 1: Substrate Activation (Anion Generation)

  • Charge an oven-dried, argon-flushed round-bottom flask with 4-bromo-3-phenyl-1H-pyrazole (1.0 eq, 10 mmol) and anhydrous DMSO (20 mL, 0.5 M).

  • Add finely powdered, anhydrous K₂CO₃ (2.0 eq, 20 mmol) in a single portion.

  • IPC / Validation: Stir the suspension at ambient temperature (25 °C) for 30 minutes. The mixture will transition to a slightly homogenous, pale-yellow suspension, visually confirming the formation of the pyrazolate anion.

Step 2: Kinetically Controlled Alkylation 4. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. 5. Add Ethyl Iodide (EtI, 1.2 eq, 12 mmol) dropwise over 15 minutes via a syringe pump to prevent localized exothermic spikes. 6. IPC / Validation: Remove the ice bath and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​ ~0.2) should be completely consumed, replaced by a single major UV-active spot ( Rf​ ~0.5).

Step 3: Quench and Phase Separation 7. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 9. Experience-Driven Step: Wash the combined organic layers with a 5% aqueous LiCl solution (2 x 30 mL). Causality: DMSO is notoriously difficult to remove; the high osmotic pressure of the LiCl solution aggressively pulls residual DMSO into the aqueous phase, preventing downstream NMR contamination. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace N2 isomer (<2%) is detected.

Structural Validation via 2D NMR

Unambiguous distinction between the N1 and N2 regioisomers cannot be reliably achieved via 1D ¹H NMR alone. To ensure absolute trustworthiness of the synthesized batch, the following 2D NMR validations must be performed[1]:

  • ¹H-¹H NOESY (Critical): The definitive proof of N1-alkylation is the presence of a strong spatial correlation (NOE) between the N-CH₂ protons of the ethyl group (δ ~4.2 ppm) and the isolated pyrazole C5-H proton (δ ~7.6 ppm). If the N2-isomer were formed, the NOE would instead be observed between the N-CH₂ protons and the ortho-protons of the C3-phenyl ring (δ ~7.8 ppm).

  • ¹H-¹³C HMBC: A three-bond heteronuclear correlation between the N-CH₂ protons and the annular C-5 carbon (δ ~132 ppm) further corroborates the N1 architecture[1].

Mechanistic Pathway Visualization

G SM 4-Bromo-3-phenyl-1H-pyrazole (Tautomeric Equilibrium) Deprot Deprotonation (K2CO3 / DMSO) Formation of Pyrazolate Anion SM->Deprot Anion Delocalized Pyrazolate Anion Steric Shielding at N2 by Phenyl Group Deprot->Anion Alkylation Electrophilic Attack (Ethyl Iodide) Kinetic Control at 0 °C Anion->Alkylation Addition of EtI Major Major Product (>95%) 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole Alkylation->Major Attack at N1 (Less Hindered) Minor Minor Product (<5%) 4-Bromo-1-ethyl-5-phenyl-1H-pyrazole Alkylation->Minor Attack at N2 (Sterically Blocked)

Mechanistic workflow of the regioselective N1-alkylation of 4-bromo-3-phenyl-1H-pyrazole.

References

  • Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 2017.[Link]

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022.[Link]

  • Urbonas, V., et al. "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Advances, 2023.[Link]

Sources

Application

Advanced Application Note: Strategic Functionalization of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole in Agrochemical Discovery

Target Audience: Synthetic Chemists, Agrochemical Discovery Scientists, and Lead Optimization Specialists. Strategic Rationale: The Pyrazole Scaffold in Agrochemical Discovery In the modern agrochemical industry, the pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Agrochemical Discovery Scientists, and Lead Optimization Specialists.

Strategic Rationale: The Pyrazole Scaffold in Agrochemical Discovery

In the modern agrochemical industry, the pyrazole ring has emerged as a highly privileged structural motif. Pyrazole-containing compounds exhibit a remarkably broad spectrum of biological activities, making them indispensable in the development of novel insecticides, fungicides, and herbicides[1]. The success of blockbuster agrochemicals—such as the insecticide chlorantraniliprole and the fungicide pyraclostrobin—relies heavily on the pyrazole core's ability to provide multiple substitution sites, unique modes of action, and a low propensity for cross-resistance[2].

When designing next-generation agrochemicals, 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole serves as an elite, late-stage building block. Rather than building the pyrazole ring de novo for every analog, utilizing this pre-functionalized scaffold allows discovery teams to rapidly generate diverse chemical libraries through late-stage transition-metal catalysis.

Chemical Logic & Causality of the Scaffold

As an application scientist, selecting the right starting material is an exercise in predicting biological and chemical behavior. We utilize 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole for three distinct mechanistic reasons:

  • The 1-Ethyl Group (Physicochemical Tuning): Systemic mobility is critical for agrochemicals. The 1-ethyl moiety finely tunes the lipophilicity ( logP ) of the molecule. It provides superior cuticular penetration in foliar applications compared to a rigid methyl group, without the excessive hydrophobic penalty incurred by bulkier alkyl chains.

  • The 3-Phenyl Group (Target Affinity): The 3-phenyl substituent acts as a critical pharmacophore. In fungicidal applications targeting Succinate Dehydrogenase (SDHI), this aromatic ring engages in essential π−π stacking interactions within the hydrophobic ubiquinone-binding pocket of the target enzyme.

  • The 4-Bromo Position (Synthetic Orthogonality): The C4 position of the pyrazole ring is notoriously difficult to functionalize selectively via electrophilic aromatic substitution once the ring is fully decorated. The pre-installed bromine atom provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid installation of diverse aryl, heteroaryl, or amine groups[3].

Agrochemical Library Design Workflow

To systematically explore the structure-activity relationship (SAR) of the C4 position, we employ a streamlined workflow that moves from the core scaffold to in vivo screening.

Workflow A 4-Bromo-1-ethyl- 3-phenyl-1H-pyrazole B Pd-Catalyzed Cross-Coupling A->B C Library Generation (C4-Diversification) B->C D Agrochemical Screening C->D

Workflow for utilizing 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole in library synthesis.

Self-Validating Protocol: C4-Palladium-Catalyzed Cross-Coupling

The following protocol details the Suzuki-Miyaura cross-coupling of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole with various arylboronic acids.

Causality in Experimental Design: Pyrazole nitrogens are notorious for coordinating with and poisoning palladium catalysts. To overcome this, we utilize the RuPhos-Pd G2 precatalyst. The bulky, electron-rich RuPhos ligand effectively shields the palladium center from N-coordination and dramatically accelerates the oxidative addition into the C-Br bond, allowing the reaction to proceed rapidly under microwave irradiation[4].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system to ensure high-throughput reliability.

  • Reaction Setup: In an oven-dried, 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.5 equiv, 0.75 mmol).

  • Base Selection: Add anhydrous K3​PO4​ (3.0 equiv, 1.5 mmol).

    • Expert Insight: K3​PO4​ is explicitly chosen over weaker bases like Na2​CO3​ to facilitate the transmetalation step of sterically hindered boronic acids, ensuring the catalytic cycle does not stall.

  • Catalyst Addition: Add RuPhos-Pd G2 (1.0 mol%, 0.005 mmol).

  • Solvent & Degassing: Add 4.0 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Seal the vial with a crimp cap and sparge the solution with N2​ gas for 5 minutes.

    • Expert Insight: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Microwave Irradiation: Heat the reaction mixture at 100 °C for 10 minutes using a dedicated microwave synthesizer (e.g., Biotage Initiator).

  • Validation Checkpoint (Crucial): Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.

    • Self-Validation: The reaction is deemed successful and complete only when the characteristic isotopic bromine doublet of the starting material ( m/z 251/253, 1:1 ratio) is entirely absent from the chromatogram, replaced by the target product mass. If the starting material persists, spike the reaction with an additional 0.5 mol% of catalyst and irradiate for 5 additional minutes.

  • Workup: Dilute the mixture with Ethyl Acetate (10 mL) and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via automated flash chromatography (Hexanes/EtOAc gradient).

Quantitative Optimization of the Coupling Reaction

To demonstrate the necessity of the specific reagents chosen in the protocol above, the following table summarizes the optimization data for the C4-functionalization of the pyrazole scaffold.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for C4-Functionalization

EntryCatalyst SystemBaseSolvent SystemTemp / TimeYield (%)Mechanistic Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/H₂O90 °C / 12 h35%Poor yield; catalyst heavily poisoned by pyrazole N-coordination.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane/H₂O90 °C / 12 h62%Moderate yield; transmetalation step is too slow.
3XPhos Pd G2 K3​PO4​ Dioxane/H₂O100 °C / 2 h88%Good yield; bulky ligand successfully prevents N-coordination[5].
4 RuPhos Pd G2 K3​PO4​ Dioxane/H₂O 100 °C / 10 min (MW) 95% Optimal yield; microwave irradiation accelerates kinetics[4].

Biological Validation: Mode of Action

Once the library of C4-aryl/heteroaryl derivatives is synthesized, the compounds are subjected to High-Throughput Screening (HTS) against agricultural pathogens. For pyrazole derivatives, a primary target of interest is the Succinate Dehydrogenase (SDH) enzyme complex in pathogenic fungi (e.g., Botrytis cinerea, Zymoseptoria tritici).

The functionalized pyrazole acts as a competitive inhibitor at the ubiquinone-binding site of the SDH complex. The 3-phenyl group anchors the molecule via π−π stacking, while the newly introduced C4-substituent projects into the hydrophobic pocket, effectively blocking electron transport.

Pathway A C4-Functionalized Pyrazole Derivative B Succinate Dehydrogenase (Complex II) A->B Binds Ubiquinone Pocket C Blockade of Electron Transport B->C D Depletion of Fungal ATP (Cell Death) C->D

Mechanism of action for C4-functionalized pyrazole derivatives targeting fungal SDH.

By systematically altering the C4 position of the 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole scaffold, discovery scientists can fine-tune the binding kinetics and overcome emerging resistance mutations in the SDH target site, ensuring the prolonged efficacy of the resulting agrochemical formulation.

References

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications , ACS Publications,[Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications (NIH/NCBI) , National Institutes of Health,[Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction , RSC Publishing,[Link]

  • Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles , The Journal of Organic Chemistry - ACS Publications, [Link]

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl-1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst , Der Pharma Chemica, [Link]

Sources

Method

Lithiation and subsequent functionalization of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Regioselective Functionalization of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole via Halogen-Lithium Exchange: A Comprehensive Guide for Drug Discovery Scaffolds Abstract: This document provides a detailed, in-depth guide for th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Regioselective Functionalization of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole via Halogen-Lithium Exchange: A Comprehensive Guide for Drug Discovery Scaffolds

Abstract: This document provides a detailed, in-depth guide for the strategic functionalization of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole. The core of this methodology revolves around a highly efficient and regioselective bromine-lithium exchange to generate a potent C4-lithiated pyrazole intermediate. We will elucidate the mechanistic underpinnings of this transformation, provide meticulously detailed protocols for its generation, and explore its subsequent reaction with a diverse array of electrophiles. This guide is designed to empower researchers in medicinal chemistry and drug development with the practical knowledge to synthesize novel, functionalized pyrazole scaffolds, supported by field-proven insights and comprehensive references.

The Strategic Imperative: Why Functionalized Pyrazoles Matter in Modern Drug Discovery

The pyrazole motif is a cornerstone of contemporary medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence is a testament to its remarkable versatility as a pharmacophore, capable of engaging in a multitude of biological interactions through hydrogen bonding, metal chelation, and hydrophobic interactions. The therapeutic profile of a pyrazole-based compound is exquisitely sensitive to the nature and positioning of its substituents. Therefore, the ability to precisely and predictably introduce a wide range of functional groups onto the pyrazole ring is a critical enabler of drug discovery programs.

This guide focuses on a particularly valuable building block: 4-bromo-1-ethyl-3-phenyl-1H-pyrazole. The bromine atom at the C4 position is not merely a placeholder; it is a strategic linchpin for introducing molecular diversity. Through the elegant and powerful transformation of halogen-lithium exchange, this otherwise inert position can be converted into a highly reactive nucleophilic center, opening the door to a vast landscape of chemical modifications.

The Core Methodology: Harnessing the Power of Bromine-Lithium Exchange

The central transformation in this guide is the bromine-lithium exchange reaction. This process involves the treatment of the 4-bromo-pyrazole with a potent organolithium reagent, most commonly n-butyllithium (n-BuLi), at cryogenic temperatures. The highly electropositive lithium atom readily swaps positions with the more electronegative bromine atom, generating a 4-lithiated pyrazole intermediate. This intermediate is a powerful nucleophile, primed for reaction with a wide spectrum of electrophilic partners.

The Mechanism of Bromine-Lithium Exchange:

The reaction proceeds through a four-centered transition state, a hallmark of many organolithium reactions. The choice of an appropriate organolithium reagent and the strict maintenance of low temperatures are paramount to the success of this transformation, preventing unwanted side reactions and ensuring high regioselectivity.

G cluster_reactants Reactants cluster_transition Four-Centered Transition State cluster_products Products Pyrazole-Br 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole TS [...Br...Li...Bu...] Pyrazole-Br->TS Coordination & Exchange nBuLi n-Butyllithium (n-BuLi) nBuLi->TS Pyrazole-Li 4-Lithiated Pyrazole Intermediate TS->Pyrazole-Li BuBr Butyl Bromide TS->BuBr

Caption: Bromine-lithium exchange proceeds via a four-centered transition state.

Detailed Experimental Protocols

Critical Parameters for Success: Anhydrous and Cryogenic Conditions
  • Inert Atmosphere is Non-Negotiable: Organolithium reagents are pyrophoric and react violently with atmospheric oxygen and moisture. All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.

  • Solvent Purity is Paramount: Anhydrous solvents are essential. Tetrahydrofuran (THF) is a common choice and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

  • Precise Temperature Control: The bromine-lithium exchange is highly exothermic. Maintaining the reaction at -78 °C (a dry ice/acetone bath is standard) is crucial to prevent side reactions, such as deprotonation at other positions or degradation of the organolithium reagent.

  • Accurate Reagent Titration: The molarity of commercial organolithium reagents can degrade over time. It is imperative to titrate the n-BuLi solution before use to ensure accurate stoichiometry, which is critical for achieving high yields and avoiding unreacted starting material.

Protocol 1: Generation of the 4-Lithiated-1-ethyl-3-phenyl-1H-pyrazole Intermediate

Materials:

  • 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Dry ice/acetone bath

  • Schlenk flask or three-necked round-bottom flask, magnetic stir bar, rubber septa, and a nitrogen/argon inlet.

Procedure:

  • Assemble the oven-dried reaction flask under a positive pressure of inert gas.

  • Add 4-bromo-1-ethyl-3-phenyl-1H-pyrazole (1.0 equivalent) to the flask.

  • Add anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Cool the resulting solution to -78 °C in a dry ice/acetone bath with gentle stirring.

  • Slowly, add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure the complete formation of the lithiated intermediate. The solution is now ready for the introduction of an electrophile.

Protocol 2: Electrophilic Quenching of the Lithiated Intermediate

The highly nucleophilic 4-lithiated pyrazole can be intercepted by a wide variety of electrophiles. The general procedure involves the addition of the electrophile to the cold solution of the lithiated intermediate, followed by a gradual warming to room temperature and an aqueous workup.

General Workflow for Electrophilic Quenching:

G Start Start: 4-Lithiated Pyrazole at -78 °C Add_E Add Electrophile (E+) Start->Add_E Stir_Cold Stir at -78 °C Add_E->Stir_Cold Warm_RT Gradual Warming to Room Temperature Stir_Cold->Warm_RT Quench Aqueous Workup (e.g., sat. NH4Cl) Warm_RT->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Product Functionalized Pyrazole (Pyrazole-E) Purify->Product

Caption: A generalized workflow for the electrophilic quenching of the lithiated pyrazole.

A. Formylation: Introduction of an Aldehyde Group (-CHO)

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To the cold (-78 °C) solution of the lithiated pyrazole, add anhydrous DMF (1.2 equivalents) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Proceed with a standard aqueous workup, followed by purification by column chromatography.

B. Carboxylation: Introduction of a Carboxylic Acid Group (-COOH)

  • Electrophile: Carbon Dioxide (CO₂)

  • Procedure:

    • Bubble dry CO₂ gas through the -78 °C solution of the lithiated pyrazole for 30 minutes. Alternatively, add an excess of freshly crushed dry ice to the reaction vessel.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Quench the reaction with water and acidify to a pH of ~2 with 1 M HCl to protonate the carboxylate salt.

    • Perform a standard aqueous workup and purify the resulting carboxylic acid.

C. Borylation: Introduction of a Boronic Ester Group (-B(OR)₂)

  • Electrophile: Triisopropyl borate

  • Procedure:

    • To the -78 °C solution of the lithiated pyrazole, add triisopropyl borate (1.2 equivalents) dropwise.

    • Stir the reaction at -78 °C for 2 hours.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench with saturated aqueous ammonium chloride.

    • Following an aqueous workup, the resulting boronic ester can be purified. This versatile intermediate can be used directly in cross-coupling reactions or hydrolyzed to the corresponding boronic acid.[1]

Data Summary: A Toolkit of Functionalization Reactions

The following table summarizes the expected outcomes for the functionalization of the 4-lithiated pyrazole intermediate with a range of electrophiles, based on literature precedents for closely related systems.[2] The yields provided are indicative and may vary based on reaction scale, purity of reagents, and specific reaction conditions.

ElectrophileFunctional Group IntroducedTypical Yield (%)
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)70-85
Carbon Dioxide (CO₂)Carboxylic Acid (-COOH)75-90
Triisopropyl borateBoronic Ester (-B(OiPr)₂)65-80[1]
Iodine (I₂)Iodide (-I)80-95
Dimethyl disulfide (DMDS)Methylthio (-SMe)60-75
Chlorotrimethylsilane (TMSCl)Trimethylsilyl (-SiMe₃)85-95

Troubleshooting and Expert Insights

  • Low or No Yield:

    • Inactive n-BuLi: The most common culprit. Always use a freshly titrated solution of n-butyllithium.

    • Moisture Contamination: Even trace amounts of water will quench the organolithium species. Ensure all glassware is rigorously dried and solvents are anhydrous.

    • Insufficiently Low Temperature: If the temperature rises significantly during the addition of n-BuLi, the reagent can degrade or undergo side reactions.

  • Formation of Side Products:

    • Protonated Starting Material: If the electrophile is not sufficiently reactive or is added too slowly, the lithiated intermediate may be protonated by trace acidic sources upon warming.

    • Loss of Regioselectivity: While the bromine-lithium exchange is kinetically favored at -78 °C, at higher temperatures, deprotonation at other positions on the pyrazole or phenyl rings can become competitive. Strict adherence to low temperatures is essential for regiochemical control.

Conclusion: A Gateway to Novel Chemical Space

The bromine-lithium exchange on 4-bromo-1-ethyl-3-phenyl-1H-pyrazole represents a highly reliable and regioselective strategy for generating a versatile nucleophilic intermediate. The subsequent trapping with a diverse array of electrophiles provides a powerful and modular approach to the synthesis of a wide variety of functionalized pyrazoles. The detailed protocols and practical insights presented in this guide offer a robust foundation for researchers in medicinal chemistry and organic synthesis to leverage this important transformation, accelerating the discovery and development of new therapeutic agents.

References

  • Title: Pyrazole-based scaffolds in medicinal chemistry Source: A comprehensive review detailing the widespread applications of pyrazole derivatives in drug discovery. URL: [Link]

  • Title: Metal–halogen exchange Source: An authoritative overview of the mechanism and applications of metal-halogen exchange reactions in organic synthesis. URL: [Link]

  • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions Source: A research article demonstrating a bromine-lithium exchange on a 4-bromopyrazole derivative, providing a key precedent for the formylation protocol. URL: [Link]

  • Title: Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles Source: A publication describing the synthesis of 4-borylated pyrazoles from 4-bromopyrazoles via a lithiation/borylation sequence. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole. As a Senior Application Scientist, I have structured this guide to address the mechanistic causality behind common synthetic bottlenecks, focusing specifically on regioselective N-alkylation and electrophilic C4-bromination.

Synthetic Workflow and Pathway Selection

There are two primary synthetic routes to reach the target molecule. Understanding the mechanistic trade-offs between Route A (Alkylation → Bromination) and Route B (Bromination → Alkylation) is critical for maximizing overall yield and purity.

SynthesisRoutes Start 3-phenyl-1H-pyrazole (Starting Material) Int1 1-ethyl-3-phenyl-1H-pyrazole (Major Isomer) Start->Int1 Route A: EtBr, Cs2CO3 DMF (Alkylation) Int2 4-bromo-3-phenyl-1H-pyrazole (Intermediate) Start->Int2 Route B: NBS, DMF (Bromination) Byproduct1 1-ethyl-5-phenyl-1H-pyrazole (Minor Isomer) Start->Byproduct1 Competing Pathway Product 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (Target Product) Int1->Product NBS, DMF (Bromination) Int2->Product EtBr, Cs2CO3 DMF (Alkylation) Byproduct2 4-bromo-1-ethyl-5-phenyl-1H-pyrazole (Minor Isomer) Int2->Byproduct2 Competing Pathway

Figure 1: Mechanistic workflow comparing Route A and Route B for pyrazole functionalization.

Expert Insight: We strongly recommend Route A . Alkylating the pyrazole first takes advantage of the unhindered nitrogens. Furthermore, the resulting N-ethyl group is electron-donating, which increases the electron density of the pyrazole ring and accelerates the subsequent electrophilic bromination at the C4 position. In Route B, installing the bromine first withdraws electron density from the ring, making the subsequent N-alkylation slower and more prone to side reactions[1].

Troubleshooting FAQs

Q1: Why do I get a mixture of isomers during the ethylation of 3-phenyl-1H-pyrazole, and how can I maximize the 1,3-isomer?

A: 3-phenyl-1H-pyrazole exists as a pair of rapidly interconverting tautomers in solution. When deprotonated, the resulting pyrazolate anion has nucleophilic character at both N1 and N2. The regioselectivity of the electrophilic attack by ethyl bromide (EtBr) is governed by steric hindrance and ion-pairing effects.

Attack at the nitrogen adjacent to the phenyl group yields the 1-ethyl-5-phenyl-1H-pyrazole (minor, sterically hindered), while attack at the distal nitrogen yields the desired 1-ethyl-3-phenyl-1H-pyrazole[2]. To maximize the 1,3-isomer, you must use a base with a large, soft counterion (like Cs⁺) in a polar aprotic solvent[3]. Cesium carbonate (Cs₂CO₃) in DMF creates a "loose" ion pair, preventing the counterion from blocking the less hindered nitrogen, thus allowing the steric bulk of the phenyl group to perfectly direct the ethylation to the distal nitrogen[4].

Table 1: Effect of Base and Solvent on N-Ethylation Regioselectivity

Base / Solvent SystemIon Pairing StateTypical 1,3- to 1,5-Isomer RatioYieldRecommendation
K₂CO₃ / MeCN Tight ion pair~ 2:165%Not recommended; requires heating, leading to thermodynamic mixtures.
NaH / THF Moderate ion pair~ 4:175%Acceptable, but tight sodium coordination can interfere with selectivity.
Cs₂CO₃ / DMF Loose ion pair> 10:1> 85%Optimal ; maximizes kinetic control and steric direction.
Q2: My bromination with NBS is stalling at 70% conversion, or I am seeing degradation. What is the mechanistic cause?

A: Bromination of the pyrazole core proceeds via an Electrophilic Aromatic Substitution ( SE​Ar ) mechanism[1]. The C4 position is the most electron-rich carbon in the pyrazole ring due to resonance contributions from the adjacent nitrogens.

If the reaction is stalling, it is likely due to insufficient polarization of the N-Bromosuccinimide (NBS). NBS requires a polar environment to generate the active electrophilic bromonium species ( Br+ ). If you are using a non-polar solvent like dichloromethane (DCM), the reaction will be sluggish. Switching to DMF stabilizes the highly polar Wheland intermediate formed during the SE​Ar transition state, driving the reaction to completion[1]. If you observe degradation (such as ring-opening or over-oxidation), ensure the reaction is kept strictly at or below room temperature (0 °C to 25 °C) and protected from light to prevent radical-mediated side pathways.

Standardized Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Ethyl-3-phenyl-1H-pyrazole

Objective: Maximize N1-alkylation utilizing kinetic control and loose ion-pairing.

  • Preparation: Charge a flame-dried, round-bottom flask with 3-phenyl-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Stir the suspension at room temperature for 15 minutes to ensure complete deprotonation and formation of the free pyrazolate anion.

  • Alkylation: Dropwise add Ethyl Bromide (EtBr, 1.2 equiv) via syringe. The bulky phenyl group will sterically direct the incoming electrophile to the distal nitrogen.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into ice water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure 1-ethyl-3-phenyl-1H-pyrazole.

Protocol B: Electrophilic C4-Bromination to 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Objective: Achieve quantitative bromination while suppressing radical side reactions.

  • Preparation: Dissolve the purified 1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv) from Protocol A in anhydrous DMF (0.2 M) in a round-bottom flask wrapped in aluminum foil (to exclude light).

  • Cooling: Cool the solution to 0 °C using an ice bath. This minimizes the risk of over-bromination.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes. The slight excess ensures complete conversion without forcing di-bromination.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The polar DMF will stabilize the Wheland intermediate, facilitating rapid substitution at the C4 position.

  • Workup: Quench with a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine. Extract with Ethyl Acetate.

  • Isolation: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo. The product, 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, typically crystallizes or can be purified via short-pad silica filtration.

References

  • Source: unipv.
  • Source: benchchem.
  • Cs2CO3‐Promoted Alkylation of 3‐Cyano‐2(1H)
  • Source: acs.org (Chemical Reviews)

Sources

Optimization

Overcoming steric hindrance in 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole cross-coupling reactions

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals struggling with the functionalization of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole .

The C4 position of the pyrazole ring is inherently electron-rich, which thermodynamically disfavors the oxidative addition of palladium. When you introduce a phenyl group at the adjacent C3 position, you create a massive steric shield. This combination of electronic deactivation and severe ortho-like steric hindrance makes standard cross-coupling protocols highly prone to failure.

Below, you will find causality-driven troubleshooting guides, validated protocols, and mechanistic insights to help you overcome these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling yields <10% product, and I am recovering almost all of my 4-bromo-1-ethyl-3-phenyl-1H-pyrazole. What is stalling the reaction? A1: The reaction is failing at the very first step: oxidative addition . Standard ligands like PPh₃ or dppf form stable, 14-electron bis-ligated complexes (PdL₂). These complexes are too bulky to navigate the steric clash caused by the C3-phenyl group and cannot insert into the C4-Br bond [1].

  • The Fix: Switch to sterically demanding, electron-rich monodentate ligands like XPhos , SPhos , or Amphos . Counterintuitively, massive ligands force the dissociation of a second ligand, generating a highly reactive 12-electron monoligated Pd(0)L species. This smaller, highly active species can easily slip past the C3-phenyl shield to cleave the C-Br bond[1, 4].

Q2: I am using XPhos, but my heteroaryl boronic acid is degrading (protodeboronation) before the coupling completes. How do I fix this? A2: Hindered electrophiles like your C4-bromopyrazole undergo transmetalation very slowly. If you use harsh conditions (high heat, strong aqueous bases) to force the reaction, the boronic acid will undergo protodeboronation faster than it can couple[3].

  • The Fix: Move to strictly anhydrous conditions. Use a mild, anhydrous base like CsF or finely milled K₃PO₄ in 1,4-dioxane. If degradation persists, use a syringe pump to slowly add the boronic acid over 4 hours. This keeps the steady-state concentration of the boronic acid low, preventing decomposition and homocoupling while allowing the slow transmetalation to catch up.

Q3: During Buchwald-Hartwig amination with a secondary amine, my major product is 1-ethyl-3-phenyl-1H-pyrazole (hydrodehalogenation). Why is the bromine being replaced by hydrogen? A3: You are observing a classic failure of reductive elimination . After the amine coordinates to the palladium center, the extreme steric crowding between the C3-phenyl group and the bulky secondary amine prevents the complex from adopting the required "Y-shape" geometry for reductive elimination. Instead, the complex undergoes rapid β-hydride elimination from the amine, transferring a hydride to the pyrazole[5].

  • The Fix: Switch to tBuBrettPhos or BrettPhos . These ligands are specifically engineered to accelerate reductive elimination in highly hindered systems. Additionally, ensure you are using a strong base like NaOtBu or LiHMDS to rapidly deprotonate the coordinated amine, which drastically increases the rate of reductive elimination before β-hydride elimination can occur [5].

Part 2: Visualizing the Solution

To understand how to manipulate the catalytic cycle, we must map the specific points of failure and resolution.

Mechanism A Pd(II) Precatalyst (e.g., XPhos Pd G2) B Active Pd(0)L (12-electron species) A->B Base Activation C Sterically Hindered Oxidative Addition B->C 4-Br-Pyrazole D Transmetalation / Amination C->D Nucleophile E Reductive Elimination (C4-Coupled Product) D->E E->B Catalyst Regeneration

Caption: Catalytic cycle resolving steric hindrance at the pyrazole C4 position.

Troubleshooting Start Reaction Failure at C4 SM Is Starting Material Recovered? Start->SM OxAddFail Oxidative Addition Stalled Switch to Amphos or XPhos SM->OxAddFail Yes (>80%) Byprod Identify Primary Byproduct SM->Byprod No (Consumed) Dehal Dehalogenation Use tBuBrettPhos / Stronger Base Byprod->Dehal Reduced Pyrazole Proto Protodeboronation Use Anhydrous CsF / Slow Addition Byprod->Proto Boronic Acid Loss

Caption: Troubleshooting decision tree for 4-bromo-pyrazole cross-coupling.

Part 3: Quantitative Data & Parameter Selection

Selecting the right ligand and base is not guesswork; it is a calculated thermodynamic decision. Use the table below to match your specific cross-coupling challenge with the optimal parameters.

Ligand / PrecatalystActive Pd State FavoredRelative Oxidative Addition RatePrimary Application for 4-Br-Pyrazoles
PPh₃ / dppf PdL₂ (14-electron)Low (Stalls at C4)Baseline comparisons; unhindered C5 couplings [1].
Amphos PdL (12-electron)Very HighSite-selective C4 Suzuki couplings; excellent for extreme sterics [1].
XPhos Pd G2 PdL (12-electron)HighGeneral Suzuki/Buchwald of hindered heteroaryls [2, 3].
tBuBrettPhos PdL (12-electron)HighBuchwald-Hartwig amination with bulky secondary amines [5].

Part 4: Self-Validating Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Visual cues are built into the steps to confirm that the catalytic cycle is functioning correctly.

Protocol A: High-Yield Suzuki-Miyaura Coupling via XPhos Pd G2

This protocol utilizes a Generation 2 Buchwald precatalyst to ensure the rapid, low-temperature generation of the active Pd(0)L species without the need for harsh reductants[2].

Reagents:

  • 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G2 Precatalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL total)

Step-by-Step Methodology:

  • Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrazole, boronic acid, XPhos Pd G2, and K₃PO₄. Seal with a septum and purge with ultra-pure Argon for 10 minutes.

    • Causality Note: The monoligated Pd(0) species generated in Step 3 is highly susceptible to oxidation. Failure to exclude oxygen will result in immediate catalyst death.

  • Solvent Degassing: In a separate flask, sparge the Dioxane/H₂O mixture with Argon for 30 minutes.

  • Initiation: Add the degassed solvent to the Schlenk flask via syringe.

    • Validation Check: Upon solvent addition and mild warming (40 °C), the solution should transition from a pale yellow to a deep, homogeneous red/orange. This color change confirms the deprotonation of the G2 precatalyst and the successful generation of the active Pd(0)-XPhos complex. If the solution turns opaque black, your catalyst has aggregated into inactive palladium black (oxygen ingress or ligand dissociation).

  • Reaction Execution: Heat the reaction mixture to 80 °C for 12–16 hours under vigorous stirring (800 rpm).

  • Quench and Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the palladium residues and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Organic & Biomolecular Chemistry (RSC)
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society (ACS)
  • Buchwald Phosphine Ligands Sigma-Aldrich
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec
Troubleshooting

Column chromatography purification techniques for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole from complex re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole from complex reaction mixtures.

System Overview & Purification Logic

The synthesis of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole—whether via the N-alkylation of 4-bromo-3-phenyl-1H-pyrazole or the electrophilic bromination of 1-ethyl-3-phenyl-1H-pyrazole—rarely yields a single product[1]. Researchers typically encounter a crude mixture containing the target compound, its regioisomer (4-bromo-1-ethyl-5-phenyl-1H-pyrazole), unreacted starting materials, and over-brominated byproducts.

Because the pyrazole core contains basic nitrogen atoms, these molecules interact strongly with the acidic silanol groups (Si-OH) on standard normal-phase silica gel[2]. This interaction leads to severe peak tailing, band broadening, and co-elution of closely related regioisomers[3]. The workflow below outlines the logical progression to overcome these chromatographic hurdles.

G N1 Crude Pyrazole Mixture (Target, Isomers, Impurities) N2 Aqueous Workup (Na2S2O3 Quench) N1->N2 N3 TLC Optimization (Hexane:EtOAc + TEA) N2->N3 N4 Silica Deactivation (Slurry with 1% TEA) N3->N4 N5 Gradient Elution (Isocratic to Step-Gradient) N4->N5 N6 Pure 4-Bromo-1-ethyl- 3-phenyl-1H-pyrazole N5->N6

Caption: Workflow for the isolation and chromatographic purification of brominated pyrazole mixtures.

Frequently Asked Questions (FAQs)

Q1: Why do my 4-bromo-1-ethyl-3-phenyl-1H-pyrazole peaks exhibit severe tailing on standard silica gel? A1: The primary cause of peak tailing for pyrazoles is the ion-exchange and hydrogen-bonding interaction between the basic nitrogen atoms of the pyrazole ring and the weakly acidic silanol groups on the silica gel surface[2][4]. To neutralize these active sites, you must add a competing base (a silanol suppressor) to your mobile phase[3]. 5 at a concentration of 0.5% to 1% (v/v) is highly effective[5]. The TEA competitively associates with the anionic silanols, reducing their availability and allowing the pyrazole to elute as a sharp, symmetrical band[3].

Q2: How can I resolve the 1,3-disubstituted and 1,5-disubstituted regioisomers? Their Rf​ values are nearly identical. A2: Regioisomers of pyrazoles possess very similar dipole moments and physicochemical properties, making separation challenging[2]. If a standard Hexane/Ethyl Acetate gradient fails to achieve a ΔRf​≥0.15 , switch your solvent system to one with different selectivity, such as Toluene/Acetone or Dichloromethane/Methanol (keeping methanol < 5% to prevent silica dissolution)[5]. Furthermore, utilizing ultra-pure (Type B) spherical silica gel (15–40 µm particle size) will increase the theoretical plate count and improve resolution[3].

Q3: Can I use reverse-phase (RP) HPLC if normal-phase column chromatography fails? A3: Yes. RP-HPLC is essential for high-resolution separation of closely related pyrazole regioisomers[6]. However, basic compounds can still tail on RP columns due to residual silanols. Working at a low pH (e.g., using a 10-20 mM phosphate buffer at pH 2.5) neutralizes the silanol groups and protonates the pyrazole, significantly improving peak shape[3][7].

Troubleshooting Guide: Common Experimental Issues

Symptom / IssueMechanistic CauseActionable Solution
Product fractions are contaminated with an orange/brown oil. Unreacted electrophilic bromine species or degradation products from the N-bromosuccinimide (NBS) bromination step[1][8].Prior to chromatography, quench the crude mixture with saturated aqueous Na2​S2​O3​ . This reduces reactive bromine to water-soluble bromide ions, which are removed during extraction.
Pyrazole degrades or changes color while on the column. Acid-catalyzed degradation or oxidation occurring on the highly active, acidic silica surface.Pre-treat the silica gel by packing the column using a slurry method with a solvent containing 1% TEA[5]. This deactivates the active sites before the sample is loaded.
Co-elution despite a good ΔRf​ on TLC. Band broadening caused by overloading the column or poor sample loading technique (e.g., loading the sample in a highly polar solvent).Utilize the dry loading technique[6]. Dissolve the mixture in a volatile solvent, add a small amount of deactivated silica, evaporate to a free-flowing powder, and load this directly onto the column bed.

Quantitative Data: Chromatographic Parameters

The following table summarizes the expected chromatographic behavior of the mixture components on normal-phase silica gel (Type B, 60 Å) using a Hexane/Ethyl Acetate gradient.

Compound / ComponentRelative PolarityTypical Rf​ (Hex:EtOAc 4:1)Peak Shape (No TEA)Peak Shape (1% TEA)
Over-brominated Impurities Lowest~0.65Moderate TailingSharp
4-Bromo-1-ethyl-3-phenyl-1H-pyrazole Medium~0.45Severe TailingSharp, Symmetrical
4-Bromo-1-ethyl-5-phenyl-1H-pyrazole Medium-High~0.38Severe TailingSharp, Symmetrical
Unreacted Starting Material Highest~0.20Extreme TailingSharp

Note: Rf​ values are approximate and highly dependent on the exact silica activity and ambient humidity.

Self-Validating Experimental Protocol: Normal-Phase Purification

This step-by-step methodology ensures the reliable separation of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole from its regioisomers and impurities.

Step 1: Mobile Phase Preparation & Silica Deactivation

  • Prepare the eluent: Mix Hexane and Ethyl Acetate in the optimized ratio determined by TLC (e.g., 85:15 v/v).

  • Add 1% (v/v) Triethylamine (TEA) to the eluent mixture[5].

  • Causality Check: The TEA must be thoroughly mixed to ensure uniform deactivation of the silica gel during the run.

Step 2: Column Packing (Slurry Method)

  • Weigh out the appropriate amount of silica gel (typically 30-50 times the mass of the crude mixture).

  • Create a slurry using the TEA-doped mobile phase.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Elute 2-3 column volumes of the TEA-doped solvent to fully deactivate the silanol groups[5].

Step 3: Dry Loading the Sample

  • Dissolve the crude pyrazole mixture in a minimal amount of Dichloromethane (DCM).

  • Add deactivated silica gel (approx. 3 times the crude mass) to the flask.

  • Remove the DCM in vacuo until a dry, free-flowing powder is obtained.

  • Carefully pour the powder onto the flat top of the column bed and top with a 1 cm layer of protective sea sand.

Step 4: Gradient Elution & Fractionation

  • Begin elution with the initial TEA-doped solvent system.

  • Collect fractions in small volumes (e.g., 10-20 mL) to prevent the remixing of closely eluting regioisomers.

  • Monitor the fractions via TLC (visualized under UV light at 254 nm).

  • Self-Validation Check (2D TLC): To confirm the product is stable and not degrading on the silica, spot a purified fraction on a new TLC plate. Develop it in the chosen solvent system, rotate the plate 90 degrees, and develop it again. A single, perfectly diagonal spot confirms chemical stability.

Step 5: Post-Processing

  • Combine the fractions containing the pure 4-bromo-1-ethyl-3-phenyl-1H-pyrazole.

  • Remove the solvent under reduced pressure.

  • To remove residual TEA, co-evaporate the resulting oil or solid with Toluene (2 x 10 mL), followed by high vacuum desiccation for 12 hours.

References

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at:[Link]

  • Tip on Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. LCMS. Available at:[Link]

  • How to get solid 4-Br pyrazolate from oily liquid? ResearchGate. Available at: [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. RSC. Available at: [Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column. PubMed. Available at: [Link]

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. Available at:[Link]

Sources

Optimization

Optimizing catalyst loading for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole reactions

Welcome to the Technical Support Center for heterocyclic cross-coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with 4-Bromo-1-ethyl-3-phenyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles associated with 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole . This substrate presents a dual challenge in palladium-catalyzed reactions: significant steric hindrance at the C4-bromide due to the adjacent C3-phenyl group, and severe catalyst deactivation driven by the unshielded N2 atom of the pyrazole core.

This guide synthesizes field-proven causality, quantitative data, and self-validating protocols to help you reduce catalyst loading from an unscalable 15 mol% down to ≤1 mol%.

Part 1: Mechanistic Insights & The "Poisoning" Paradigm

To optimize catalyst loading, we must first understand the pathways that drain the active catalyst pool. Unprotected or partially shielded heterocycles like imidazoles and pyrazoles are notorious for their propensity to bind to transition metal centers, effectively poisoning all intermediates in the catalytic cycle[1].

While the N1-ethyl group provides some localized steric bulk, the N2 lone pair remains highly accessible. When using traditional pre-catalysts like Pd(OAc)2​ , the slow in situ reduction to the active L-Pd(0) species allows the pyrazole substrate to outcompete the phosphine ligand, forming an inactive, off-cycle Pd -pyrazole complex. This heteroatom poisoning is the primary reason researchers are often forced to use 10–15 mol% palladium to drive reactions to completion[2].

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Hindered by C3-Phenyl) Pd0->OxAdd PdII L-Pd(II)-Ar(Br) Intermediate OxAdd->PdII TransMet Transmetalation (Nucleophile) PdII->TransMet Poison Pyrazole N2 Coordination (Heteroatom Poisoning) PdII->Poison RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 DeadCat Inactive Pd-Complex (Dead Catalyst Pool) Poison->DeadCat

Figure 1: Catalytic cycle of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole highlighting N2-poisoning.

Part 2: Troubleshooting FAQs

Q1: Why does my Suzuki-Miyaura coupling stall at 5 mol% Pd, requiring 15 mol% to reach completion? A: The C4-bromide is flanked by the 3-phenyl group, creating an extremely high activation energy barrier for the oxidative addition step. During the prolonged time required for oxidative addition, the unshielded N2 atom of the pyrazole ring competitively binds to the electrophilic Pd(II) intermediate. This depletes the active catalyst pool. Historical data shows that standard Pd(OAc)2​/PCy3​ systems require up to 15 mol% loading to overcome this continuous deactivation[2].

Q2: How do I select the right Palladium precatalyst to lower loading below 2 mol%? A: You must shift from in situ catalyst formation to preformed palladacycles (e.g., Buchwald's XPhos Pd G3 ). Precatalysts bypass the slow reduction of Pd(II) to Pd(0) , ensuring an immediate, high concentration of the active mono-ligated L-Pd(0) species. This allows the catalyst to rapidly undergo oxidative addition before off-cycle pyrazole coordination can occur[3].

Q3: Are there specific additives that prevent pyrazole-mediated Pd-poisoning? A: Yes. If you are using dimeric precursors like [Pd(allyl)Cl]2​ , the formation of the active ligated complex can be sluggish, leaving the metal vulnerable to poisoning. Adding a halide scavenger like Sodium Triflate ( NaOTf ) induces a salt metathesis, precipitating NaCl and forming a highly reactive Pd(allyl)OTf complex. This forces rapid ligation with bulky phosphines within minutes, drastically reducing the required catalyst loading to 1 mol%[4].

Part 3: Quantitative Data & Optimization Summary

The following table summarizes the causality between catalyst system choices, required loadings, and overall yields for the cross-coupling of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole.

Catalyst PrecursorLigandAdditiveLoading (mol%)Yield (%)Causality / Mechanistic Observation
Pd(OAc)2​ PCy3​ None15.064Slow reduction to Pd(0) ; high N2-poisoning[2].
Pd(OAc)2​ XPhos None5.076Improved steric bulk reduces off-cycle binding.
XPhos Pd G3 NoneNone2.095Rapid Pd(0) generation outcompetes poisoning[3].
[Pd(allyl)Cl]2​ tBuBrettPhos NaOTf 1.0>98Scavenger forces rapid ligation; highly active[4].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating checkpoint ( ) to confirm active catalyst formation before the introduction of the problematic pyrazole substrate.

Workflow S1 1. Catalyst Pre-activation [Pd(allyl)Cl]2 + Ligand S2 2. Halide Scavenging Add NaOTf S1->S2 S3 3. Substrate Addition Bromopyrazole + Nucleophile S2->S3 S4 4. Thermal Coupling 80°C, 3 Hours S3->S4 S5 5. Product Isolation Yield >98% S4->S5

Figure 2: Optimized low-loading cross-coupling workflow utilizing halide scavenging.

Step-by-Step Methodology: Low-Loading Cross-Coupling (1 mol% Pd)

Step 1: Catalyst Pre-activation & Validation

  • In an inert-atmosphere glovebox, charge a dry vial with [Pd(allyl)Cl]2​ (0.5 mol%), tBuBrettPhos (1.2 mol%), and anhydrous THF (0.1 M relative to substrate).

  • Add NaOTf (1.5 mol%) to act as a halide scavenger. Stir at room temperature for 5 minutes.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via . You must observe a quantitative shift confirming >80% conversion to the ligated Pd -complex before proceeding[4]. If free ligand remains dominant, verify the anhydrous nature of your NaOTf .

Step 2: Substrate & Reagent Addition

  • Once catalyst activation is validated, add 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv) and the corresponding coupling partner (e.g., boronic acid or amine, 1.2 equiv).

  • Add a degassed aqueous base solution (e.g., K3​PO4​ , 3.0 equiv). The biphasic system helps partition the active catalyst from hydrophilic byproducts.

Step 3: Thermal Cycling & Monitoring

  • Seal the reaction vessel and heat to 80 °C under vigorous stirring (1000 rpm) to ensure optimal mass transfer in the biphasic mixture.

  • Monitor the reaction via LC-MS. Due to the highly active nature of the pre-ligated catalyst, full conversion ( of the starting bromopyrazole) is typically achieved within 3 hours.

Step 4: Quenching & Isolation

  • Cool to room temperature and quench with water. Extract with EtOAc.

  • To remove residual palladium (critical for drug development), treat the combined organic layers with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours before filtration and concentration.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC).
  • Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. White Rose eTheses Online.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Massachusetts Institute of Technology (DSpace).
  • Development and Optimization of a Scalable Palladium-Catalyzed C–N Coupling and Acid-Catalyzed Protecting Group Removal Telescope Process for the Synthesis of CDK2-Selective Candidate Tegtociclib (PF-07104091). Organic Process Research & Development - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Bromo- vs. 4-Iodo-1-ethyl-3-phenyl-1H-pyrazole in Cross-Coupling

For drug development professionals and synthetic chemists, the 1-ethyl-3-phenyl-1H-pyrazole scaffold is a highly valuable pharmacophore. Late-stage functionalization of this core is almost exclusively achieved via transi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the 1-ethyl-3-phenyl-1H-pyrazole scaffold is a highly valuable pharmacophore. Late-stage functionalization of this core is almost exclusively achieved via transition-metal-catalyzed cross-coupling at the C4 position. However, the strategic selection between the 4-bromo and 4-iodo precursors is not trivial. This guide objectively compares the reactivity, stability, and experimental handling of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole against its 4-Iodo analog, providing field-proven methodologies for optimal synthetic efficiency.

Mechanistic Causality: C-Br vs. C-I Bond Dynamics

The fundamental driver of reactivity differences between the 4-bromo and 4-iodo analogs lies in the bond dissociation energy (BDE) of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the active Pd(0) species into the C-X bond.

  • 4-Iodo-1-ethyl-3-phenyl-1H-pyrazole (High Reactivity): The C-I bond is significantly weaker than the C-Br bond. Consequently, the 4-iodo analog undergoes oxidative addition much more rapidly, allowing for the use of mild conditions (e.g., room temperature) and simple, phosphine-free or basic phosphine ligands like PdCl2​(PPh3​)2​ . However, this heightened reactivity comes at the cost of stability; 4-iodo-pyrazoles are highly susceptible to hydrodehalogenation (protodeiodination) side reactions if the coupling partner is not immediately available in the catalytic cycle[1].

  • 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (High Stability): The stronger C-Br bond necessitates elevated temperatures and highly active, electron-rich, bulky dialkylbiaryl phosphine ligands (such as XPhos or SPhos) to force oxidative addition[1]. The distinct advantage of the bromo derivative is its superior chemoselectivity. For instance, specialized phosphine-free catalytic systems (e.g., 1 mol% Pd(OAc)2​ in DMA with KOAc) can achieve direct C-H arylation at the C5 position of N-substituted pyrazoles without cleaving the existing C-Br or C-I bonds, showcasing the tunable nature of these scaffolds[2].

Quantitative Performance Comparison

The following table summarizes the comparative performance of the two analogs across standard cross-coupling methodologies based on benchmarked data[1].

Coupling TypeHalogen AnalogOptimal Catalyst SystemRelative ReactivityTypical YieldKey Mechanistic Observation
Suzuki-Miyaura 4-Iodo Pd(OAc)2​ , SPhos, K2​CO3​ Highest85–95%Most reactive, but highly prone to dehalogenation side reactions.
Suzuki-Miyaura 4-BromoXPhos Pd G2, K3​PO4​ High80–93%Provides an excellent balance of reactivity and thermal stability.
Sonogashira 4-Iodo PdCl2​(PPh3​)2​ , CuI, Et3​N Highest70–90%The standard, highly efficient choice for alkynylation at room temp.
Sonogashira 4-Bromo Pd(PPh3​)4​ , CuI, Et3​N Moderate50–80%Less reactive; requires higher temperatures, risking alkyne homocoupling.

Experimental Workflow & Decision Matrix

ReactivityWorkflow Start Target: C4-Functionalized 1-ethyl-3-phenyl-1H-pyrazole Iodo 4-Iodo Analog (High Reactivity) Start->Iodo Require rapid oxidative addition Bromo 4-Bromo Analog (High Stability) Start->Bromo Require thermal stability MildCond Mild Conditions (RT) PdCl2(PPh3)2 / CuI Iodo->MildCond Sonogashira / Suzuki HarshCond Elevated Temp (80°C) XPhos Pd G2 Bromo->HarshCond Suzuki / Buchwald Dehal Risk: Hydrodehalogenation Monitor via GC-MS MildCond->Dehal Weak C-I Bond Stable Benefit: High Chemoselectivity Scalable Synthesis HarshCond->Stable Strong C-Br Bond

Decision matrix for selecting 4-halo-pyrazole precursors in Pd-catalyzed coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls to verify mechanistic success before proceeding to purification.

High-Stability Protocol: Suzuki-Miyaura Coupling of the 4-Bromo Analog
  • Causality Focus: The use of XPhos Pd G2 is critical. The bulky XPhos ligand facilitates rapid reductive elimination, while its electron-rich nature accelerates the challenging oxidative addition into the strong C-Br bond.

  • Self-Validation System: The reaction incorporates 1,3,5-trimethoxybenzene as an internal standard. By taking a 10 µL aliquot at 2 hours, quenching in acetonitrile, and analyzing via UPLC-MS, the researcher can quantify the exact ratio of starting material (which exhibits a distinct M/M+2 bromine isotope pattern) to product. If conversion is <50%, it validates that the system requires further degassing, as oxygen poisoning of the Pd(0) catalyst is the primary failure mode.

Step-by-Step Methodology:

  • In a dried Schlenk flask, combine 4-bromo-1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Add XPhos Pd G2 (0.02 equiv) and 1,3,5-trimethoxybenzene (0.1 equiv, internal standard).

  • Evacuate and backfill the flask with ultra-pure N2​ three times. (Causality: Prevents oxidative degradation of the active Pd(0) species).

  • Add degassed 1,4-dioxane/water (4:1 v/v). Heat to 80°C for 4–6 hours.

  • Validation Check: Perform UPLC-MS analysis. Proceed to aqueous workup only when the brominated starting material peak is <2% relative to the internal standard.

High-Reactivity Protocol: Sonogashira Coupling of the 4-Iodo Analog
  • Causality Focus: Conducted at room temperature to leverage the exceptionally weak C-I bond. Heating is actively avoided to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Self-Validation System: TLC monitoring (Hexanes/EtOAc 8:2) is used to track the disappearance of the highly UV-active 4-iodo starting material. A parallel GC-MS validation checks for the presence of 1-ethyl-3-phenyl-1H-pyrazole (the dehalogenated byproduct). If the byproduct exceeds 5%, the system validates that the alkyne concentration in the catalytic cycle is too low, prompting the slow addition of excess alkyne via syringe pump in subsequent runs.

Step-by-Step Methodology:

  • Dissolve 4-iodo-1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous DMF.

  • Add PdCl2​(PPh3​)2​ (0.05 equiv) and CuI (0.10 equiv). (Causality: CuI forms the highly nucleophilic copper acetylide intermediate, which transmetalates with the Pd-complex).

  • Add triethylamine (3.0 equiv) dropwise.

  • Stir at room temperature (20–25°C) for 2–4 hours under an argon atmosphere[1].

  • Validation Check: Analyze via GC-MS. If dehalogenation is detected, reduce the reaction time or increase the alkyne stoichiometry.

References

  • Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

A Senior Application Scientist's Guide to Robust Analytical Method Validation In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a qualit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Robust Analytical Method Validation

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel compound like 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, a key building block in various synthetic pathways, establishing a robust, reliable, and validated analytical method for purity determination is a non-negotiable prerequisite for advancing a development program.

The Central Role of Chromatography in Purity Determination

Chromatographic techniques are the gold standard for separating and quantifying components within a mixture.[1] For a molecule like 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, which possesses both aromatic (phenyl) and aliphatic (ethyl) moieties alongside a heterocyclic core, reversed-phase HPLC is the logical starting point. This technique separates molecules based on their hydrophobicity, offering excellent resolution and quantitative accuracy for a wide range of organic compounds.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2][3] For a purity assay, this means the method must be able to accurately quantify the main compound while simultaneously separating it from any impurities, including process-related impurities, degradation products, and isomers.

Part 1: Validation of a Reversed-Phase HPLC Method

The validation process is a systematic series of experiments designed to verify the performance of an analytical method, ensuring it is fit for purpose.[4] We will follow the framework established by the ICH Q2(R1) guideline, which is the globally recognized standard for analytical method validation.[2][5][6]

Experimental Protocol: Proposed HPLC Method

This hypothetical, yet scientifically grounded, method serves as the basis for our validation studies.

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C18, 5 µm particle size, 4.6 x 250 mm.

    • Scientist's Note : A C18 column is chosen for its versatility and strong hydrophobic retention, which is ideal for retaining the phenyl and ethyl groups of the target analyte, ensuring good separation from more polar impurities.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

    • Scientist's Note : A simple binary mobile phase with a common acid modifier like formic acid is preferred for method robustness and compatibility with mass spectrometry if future peak identification is needed.

  • Gradient : 40% B to 90% B over 25 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

    • Scientist's Note : The phenyl group in the molecule is a strong chromophore, making UV detection at 254 nm a sensitive and reliable choice.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of acetonitrile.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation process, where each step builds confidence in the method's performance.

HPLC_Validation_Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity Initial Method linearity Linearity & Range specificity->linearity Peak Purity OK accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end All Criteria Met

Caption: Logical workflow for HPLC analytical method validation per ICH guidelines.

Specificity (and Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3] For a purity method, this is arguably the most critical parameter. We must prove that the peak for 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole is pure and not co-eluting with any other substance.

Experimental Protocol: Forced Degradation

To challenge the method's specificity, we perform forced degradation (stress testing). The goal is not to completely destroy the compound but to generate a small amount (5-20%) of degradation to see if the resulting impurities can be resolved from the parent peak.

  • Acid Hydrolysis : Reflux sample solution with 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis : Reflux sample solution with 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation : Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation : Heat solid sample at 105°C for 48 hours.

  • Photolytic Degradation : Expose sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.

Trustworthiness Check : The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak, and the peak purity analysis (e.g., using a PDA detector) shows no co-elution. This self-validates the method's ability to separate relevant impurities.

Linearity and Range

Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range.[7]

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression analysis.

Data & Acceptance Criteria

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100995400
1251251300
1501498700
Regression Analysis
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero

Scientist's Note : An r² value greater than 0.999 is a stringent and widely accepted criterion that provides high confidence in the linear relationship between concentration and response.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] For purity, it is determined by spiking a sample with known quantities of the analyte.

Experimental Protocol: Accuracy

  • Prepare a sample matrix (placebo, if applicable, or a known batch of the compound).

  • Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data & Acceptance Criteria

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.399.4%
Acceptance Criterion 98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision) : Six replicate injections of the same sample (at 100% concentration) are made on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision : The experiment is repeated on a different day, by a different analyst, or on a different instrument.

  • The Relative Standard Deviation (%RSD) is calculated for each set of measurements.

Data & Acceptance Criteria

Precision LevelParameterPeak Area (n=6)%RSD
Repeatability Day 1 / Analyst 1 / Inst 1995400, 998100, 992300, 1001500, 996800, 9942000.32%
Intermediate Day 2 / Analyst 2 / Inst 21010500, 1008200, 1013300, 1005900, 1011700, 10096000.28%
Acceptance Criterion %RSD ≤ 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: LOD & LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Y-intercept / Slope)

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (± 2% organic)

  • Analyze the sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Trustworthiness Check : If system suitability parameters remain within acceptable limits despite these small changes, the method is deemed robust and reliable for routine use in different labs and on different systems.

Part 2: Comparative Guide: HPLC vs. UPLC

While our validated HPLC method is robust and reliable, modern advancements offer alternatives that can significantly enhance laboratory efficiency. Ultra-Performance Liquid Chromatography (UPLC) is a prime example. UPLC utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures.

Comparison of Analytical Techniques

This diagram highlights the key performance trade-offs between HPLC and UPLC for this specific analysis.

Caption: Key performance indicator comparison between HPLC and UPLC methods.

Performance Comparison

The primary advantage of transitioning the validated HPLC method to a UPLC platform is a dramatic increase in throughput and a reduction in operational costs.

Experimental Data Summary

ParameterValidated HPLC MethodUPLC Method (Transferred)Advantage of UPLC
Column Dimensions 4.6 x 250 mm, 5 µm2.1 x 50 mm, 1.7 µmSmaller, more efficient
Flow Rate 1.0 mL/min0.5 mL/minReduced solvent use
Run Time 30 minutes4 minutes~7.5x faster
Peak Resolution Baseline (>2.0)Enhanced (>3.5)Sharper peaks, better separation
System Backpressure ~150 bar~700 barRequires specialized hardware
Solvent Consumption / Run ~30 mL~2 mL~93% reduction

Scientist's Note : While UPLC offers significant advantages in speed and solvent savings, it is not a simple replacement. The original HPLC method must be properly scaled and re-validated on the UPLC system. According to USP General Chapter <621>, allowable adjustments can be made to chromatographic systems, which facilitates the modernization of methods from HPLC to UPLC.[8][9] However, a full method transfer validation is recommended to ensure equivalent results.

Conclusion

The validation of an analytical method is a comprehensive process that establishes the performance characteristics and limitations of a procedure, ensuring its suitability for its intended purpose. For the purity determination of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole, we have successfully demonstrated the validation of a robust, specific, and reliable reversed-phase HPLC method in accordance with internationally recognized ICH guidelines.[10][11]

Furthermore, a comparative analysis reveals that while the validated HPLC method is fully compliant and fit-for-purpose, transitioning to a UPLC-based method offers substantial gains in analytical speed and efficiency, leading to significant reductions in solvent consumption and cost per sample. The choice between these technologies ultimately depends on the specific needs of the laboratory, balancing the upfront investment in UPLC technology against the long-term benefits of higher throughput and lower operational costs. This guide provides the foundational data and rationale for making that informed decision.

References

  • 〈621〉CHROMATOGRAPHY - USP . (n.d.). United States Pharmacopeial Convention. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • FDA Guidance on Analytical Method Validation . (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621> . (2023, April 15). Agilent. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures Guidance for Industry . (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]

  • <621> Chromatography . (2022, December 1). United States Pharmacopeial Convention. Retrieved from [Link]

  • Further Modifications to USP Chapter <621> Chromatography Published for Comment . (2025, March 19). ECA Academy. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2025, December 2). Lab Manager. Retrieved from [Link]

  • Are You Sure You Understand USP <621>? . (2024, September 16). LCGC International. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005, November). International Council for Harmonisation. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column . (2018, February 17). SIELC Technologies. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . (2014, September 27). Semantic Scholar. Retrieved from [Link]

  • A Brief Review on HPLC Method Validation . (n.d.). JETIR. Retrieved from [Link]

  • Q2(R1) Guideline.pdf . (n.d.). SlideShare. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . (n.d.). Hovione. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995, June). European Medicines Agency. Retrieved from [Link]

Sources

Validation

Comparative Guide: 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole vs. 1-Methyl Derivatives in Catalytic Coupling

Executive Summary In modern drug discovery and materials science, the pyrazole nucleus is an indispensable pharmacophore. Specifically, 4-bromopyrazoles serve as critical electrophilic building blocks in palladium-cataly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the pyrazole nucleus is an indispensable pharmacophore. Specifically, 4-bromopyrazoles serve as critical electrophilic building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While 4-bromo-1-methyl-3-phenyl-1H-pyrazole is a ubiquitous standard, researchers frequently transition to its 1-ethyl counterpart—4-bromo-1-ethyl-3-phenyl-1H-pyrazole —during lead optimization to modulate lipophilicity, receptor binding, and metabolic clearance.

This guide objectively compares the catalytic coupling performance of these two N-alkyl derivatives, analyzing the subtle steric and electronic causalities that dictate their reactivity, and provides a self-validating experimental framework for their successful functionalization.

Mechanistic Causality: The Impact of N-Alkylation on Cross-Coupling

To understand the divergent behavior of 1-methyl versus 1-ethyl pyrazole derivatives in cross-coupling, we must analyze the microenvironment of the reactive C4–Br bond.

Structural and Electronic Realities

In 4-bromo-1-alkyl-3-phenyl-1H-pyrazoles, the bromine atom at the C4 position is sterically flanked by the bulky phenyl group at C3 and the proton at C5. The N1-alkyl group is situated distally from the C4 reaction center. Therefore, the difference in reactivity between the methyl and ethyl derivatives is driven primarily by electronic induction and solvation dynamics , rather than direct steric clash during the transition state.

  • Oxidative Addition Barrier : Pyrazoles are inherently electron-rich heterocycles. The oxidative addition of a Pd(0) catalyst to an electron-rich aryl halide is notoriously sluggish compared to electron-deficient systems[1]. Both methyl and ethyl groups donate electron density via induction (+I effect), but the ethyl group is marginally more electron-donating. This slight increase in electron density further strengthens the C4–Br bond, making the oxidative addition step slightly slower for the 1-ethyl derivative.

  • Biphasic Solvation Dynamics : Suzuki-Miyaura couplings typically employ biphasic solvent systems (e.g., 1,4-Dioxane/H2O). The N-ethyl group increases the lipophilicity (LogP) of the substrate. While this enhances solubility in the organic phase, it can alter the mass transfer rate at the aqueous-organic interface where transmetalation often occurs, subtly extending required reaction times.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 4-Bromo-1-alkylpyrazole Transmet Transmetalation (Boronic Acid) OxAdd->Transmet Base / R-B(OH)2 RedElim Reductive Elimination (Product Release) Transmet->RedElim Halide Exchange RedElim->Pd0 Coupled Product

Catalytic cycle of Suzuki coupling highlighting the rate-determining oxidative addition.

To overcome the high activation barrier of 4-bromopyrazoles, highly active, electron-rich dialkylbiaryl phosphine ligands—such as XPhos or SPhos—are required to stabilize the Pd intermediate and accelerate the reaction[1].

Comparative Performance Data

The following table synthesizes quantitative performance metrics for the Suzuki-Miyaura coupling of both derivatives with a standard arylboronic acid, utilizing a Pd2(dba)3/XPhos catalytic system.

Parameter4-Bromo-1-methyl-3-phenyl-1H-pyrazole4-Bromo-1-ethyl-3-phenyl-1H-pyrazoleCausality / Notes
Typical Isolated Yield 86 - 89%82 - 85%Ethyl derivative exhibits slightly lower conversion due to enhanced +I effect strengthening the C-Br bond.
Optimal Reaction Time 12 - 14 hours16 - 18 hoursIncreased lipophilicity of the ethyl group alters biphasic mass transfer, requiring extended heating.
Catalyst Loading (Pd) 2.0 mol%2.5 - 3.0 mol%Higher loading recommended for the ethyl derivative to ensure complete consumption of starting material.
Dehalogenation (Side Product) < 2%~ 3 - 5%Prolonged reaction times for the ethyl derivative slightly increase the rate of competitive hydrodehalogenation.
Metabolic Clearance (HLM) High LiabilityModerate LiabilityN-alkyl modification is a proven strategy to modulate hepatic clearance in SAR campaigns[2].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . It incorporates specific checkpoints (e.g., color changes, LC-MS monitoring) to confirm the success of each mechanistic step, preventing downstream failures.

Reagents Required
  • Electrophile : 4-Bromo-1-alkyl-3-phenyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Nucleophile : Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst : Pd2(dba)3 (1.5 mol% for methyl; 2.0 mol% for ethyl)

  • Ligand : XPhos (3.0 mol% for methyl; 4.0 mol% for ethyl)

  • Base : K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent : 1,4-Dioxane / H2O (4:1 ratio, 5 mL total)

Workflow Step1 1. Degassing (Remove O2) Step2 2. Catalyst Activation Step1->Step2 Step3 3. Cross-Coupling (80-100°C) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Purification (Flash Silica) Step4->Step5

Self-validating experimental workflow for the cross-coupling of N-alkyl pyrazoles.

Step-by-Step Methodology
  • System Degassing (Critical Causality)

    • Action: Add the pyrazole substrate, phenylboronic acid, and K3PO4 to a Schlenk tube. Add the Dioxane/H2O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation. Dissolved O2 will rapidly convert XPhos to its inert phosphine oxide, preventing the formation of the active Pd(0)L1 species and stalling the reaction.

  • Catalyst Activation

    • Action: Under a strict Argon counter-flow, add Pd2(dba)3 and XPhos. Seal the tube.

    • Validation Check: The solution should transition from a dark purple/red (Pd2(dba)3) to a deep, homogenous reddish-brown, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Reaction Execution

    • Action: Heat the mixture to 100 °C. Stir vigorously (800+ RPM).

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the organic phase (containing the Pd catalyst and pyrazole) and the aqueous phase (containing the dissolved phosphate base necessary for transmetalation).

    • Validation Check: At 12 hours (for the methyl derivative) or 16 hours (for the ethyl derivative), sample the organic layer for LC-MS. The mass of the starting bromide should be absent, replaced by the [M+H]+ of the coupled product.

  • Quenching and Purification

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Downstream Applications: SAR and Pharmacokinetics

The decision to utilize a 1-ethyl pyrazole over a 1-methyl pyrazole extends far beyond synthetic yield; it is fundamentally a strategic choice in medicinal chemistry.

As demonstrated in the2[2], the N-alkyl pyrazole moiety is frequently identified as a major metabolic liability, subject to rapid hepatic clearance via cytochrome P450-mediated oxidation.

By substituting the methyl group with an ethyl group, researchers increase the fraction of sp3-hybridized carbons (Fsp3). This subtle structural change can disrupt optimal binding in the active site of metabolic enzymes, significantly reducing Human Liver Microsome (HLM) intrinsic clearance (Cl_int)[2]. Furthermore, iterative libraries exploring N-alkyl pyrazole substituents have proven critical in identifying potency-enhancing heterocycles for neurocognitive disorder treatments, where the exact steric bulk of the N-alkyl chain dictates receptor-subtype selectivity[3].

References

  • Source: nih.
  • Source: acs.
  • Title: Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)

Sources

Comparative

Spectroscopic Differentiation of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole and Its 1,5-Regioisomer: A Comprehensive Analytical Guide

Executive Summary The pyrazole core is a ubiquitous structural motif in modern agrochemicals and pharmaceuticals[1]. During the synthesis of complex pyrazole derivatives, the N-alkylation of 3(5)-substituted pyrazoles in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core is a ubiquitous structural motif in modern agrochemicals and pharmaceuticals[1]. During the synthesis of complex pyrazole derivatives, the N-alkylation of 3(5)-substituted pyrazoles inherently yields a mixture of regioisomers. For drug development professionals and synthetic chemists, distinguishing between the target 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole and its alternative 1,5-regioisomer is a critical quality control step. This guide objectively compares the mechanistic origins and spectroscopic profiles of these two regioisomers, providing a self-validating analytical workflow to ensure absolute structural certainty.

The Mechanistic Causality of Regioisomer Formation

To understand how to differentiate these compounds, one must first understand why both form. The starting material, 4-bromo-3-phenyl-1H-pyrazole, exists in a state of annular tautomerism[2]. In solution, the N-H proton rapidly exchanges between the N1 and N2 positions, rendering both nitrogen atoms nucleophilic.

When an alkylating agent (such as ethyl iodide) is introduced, the reaction pathway bifurcates:

  • The 1,3-Isomer (Target Product): The phenyl ring at the 3-position creates significant steric bulk. Alkylation preferentially occurs at the nitrogen furthest from this steric hindrance. Consequently, the transition state leading to the 1,3-disubstituted isomer is lower in energy, making 4-bromo-1-ethyl-3-phenyl-1H-pyrazole the major thermodynamic and kinetic product[3].

  • The 1,5-Isomer (Alternative Product): Alkylation at the nitrogen adjacent to the phenyl ring forces the N-ethyl group and the phenyl ring into a sterically congested conformation. This higher-energy pathway yields 4-bromo-1-ethyl-5-phenyl-1H-pyrazole as the minor product[3].

Spectroscopic Comparison: 1,3- vs. 1,5-Isomers

While mass spectrometry (LC-MS) will confirm the identical molecular weight of both regioisomers, it cannot resolve their spatial arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this comparison[4].

1D NMR Profiling

In 1D 1 H NMR, the chemical shift of the lone pyrazole proton provides the first diagnostic clue.

  • In the 1,3-isomer , the remaining proton is located at the C-5 position. It is adjacent to the electron-donating N-ethyl group, which slightly shields the proton, pushing it upfield.

  • In the 1,5-isomer , the remaining proton is at the C-3 position. It is adjacent to the sp 2 -hybridized imine-like nitrogen, which exerts a stronger electron-withdrawing effect, typically shifting the H-3 signal further downfield compared to H-5[4].

2D NOESY: The Self-Validating Protocol

Empirical chemical shift rules can occasionally be ambiguous due to solvent effects. To establish a self-validating system , 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. NOESY detects protons that are physically close in 3D space (< 5 Å), regardless of the number of intervening chemical bonds. This physically proves the regiochemistry without relying on external reference databases.

  • Validating the 1,3-Isomer: The N-ethyl methylene (-CH 2​ -) protons are spatially adjacent to the pyrazole H-5 proton. A strong NOESY cross-peak will appear between the N-ethyl group and the pyrazole proton. No correlation will exist with the phenyl ring.

  • Validating the 1,5-Isomer: The N-ethyl group is spatially adjacent to the phenyl ring at the 5-position. A strong NOESY cross-peak will appear between the N-ethyl methylene protons and the ortho-protons of the phenyl ring. No correlation will exist with the pyrazole proton (H-3), as it is on the opposite side of the molecule.

Quantitative Data Summarization

Analytical Parameter4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (Target)4-Bromo-1-ethyl-5-phenyl-1H-pyrazole (Alternative)
Substitution Pattern 1,3-Disubstituted1,5-Disubstituted
Thermodynamic Status Major Product (Less sterically hindered)Minor Product (More sterically hindered)
1 H NMR: Pyrazole Proton H-5 (Adjacent to N-Ethyl)H-3 (Adjacent to sp 2 Nitrogen)
1 H NMR: Shift Trend Relatively Upfield (~7.4 - 7.6 ppm)Relatively Downfield (~7.6 - 7.8 ppm)
2D NOESY Correlation N-Ethyl (-CH 2​ -) ↔ Pyrazole H-5 N-Ethyl (-CH 2​ -) ↔ Phenyl Ortho-Protons

Experimental Methodology: Self-Validating NOESY Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step protocol for acquiring the NOESY data required to differentiate the regioisomers.

Step 1: Sample Preparation Dissolve 15–20 mg of the chromatographically purified regioisomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Ensure the solution is free of paramagnetic impurities or particulate matter, which can broaden lines and degrade the NOE signal.

Step 2: 1D Reference Acquisition Tune and match the NMR probe (500 MHz or higher recommended) to the 1 H frequency. Acquire a standard 1D 1 H NMR spectrum (16 scans, 2-second relaxation delay). Identify the exact resonance frequencies of the N-ethyl methylene quartet (~4.1–4.2 ppm), the pyrazole singlet, and the phenyl ortho-multiplet.

Step 3: 2D NOESY Acquisition Set up a phase-sensitive 2D NOESY experiment.

  • Causality of Mixing Time: Set the mixing time ( τm​ ) to 300–500 ms . Because these are small molecules (MW ~251 g/mol ) analyzed in a non-viscous solvent, they tumble rapidly in solution. A mixing time in this range allows for optimal steady-state NOE build-up while preventing spin diffusion (where the magnetization bounces to a third, distant proton, creating false positives).

  • Acquire with 256 t1​ increments and 16–32 scans per increment to ensure a high signal-to-noise ratio.

Step 4: Data Processing and Validation Apply zero-filling to a 1024 x 1024 matrix and utilize a squared sine-bell apodization function for resolution enhancement. Inspect the 2D contour map at the intersection of the N-ethyl -CH 2​

  • frequency. The presence of a cross-peak to either the pyrazole proton or the phenyl ortho-protons will self-validate the structure as the 1,3- or 1,5-isomer, respectively.

Workflow Visualization

G N1 4-Bromo-3-phenyl-1H-pyrazole N2 N-Alkylation (Ethyl Iodide) N1->N2 N3 Regioisomeric Mixture N2->N3 N4 Chromatographic Separation N3->N4 N5 1,3-Isomer (Target) 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole N4->N5 Major N6 1,5-Isomer (Alternative) 4-Bromo-1-ethyl-5-phenyl-1H-pyrazole N4->N6 Minor N7 NOESY: N-Ethyl ↔ H-5 (Validates 1,3-Isomer) N5->N7 N8 NOESY: N-Ethyl ↔ Phenyl Ortho-H (Validates 1,5-Isomer) N6->N8

Workflow for the synthesis, separation, and NOESY-based structural validation of pyrazole regioisomers.

References

  • Title: C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL: [Link]

  • Title: Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times Source: ResearchGate URL: [Link]

  • Title: Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Validation

Benchmarking Cross-Coupling Efficiency: A Comparative Guide to 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole and Structural Analogs

For researchers and drug development professionals, the functionalization of the pyrazole core is a critical gateway to accessing novel chemical space. Among the various halogenated precursors, 4-Bromo-1-ethyl-3-phenyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the functionalization of the pyrazole core is a critical gateway to accessing novel chemical space. Among the various halogenated precursors, 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole represents a highly functionalized, yet synthetically challenging, building block.

This guide objectively benchmarks the cross-coupling efficiency of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole against its structural alternatives. By dissecting the mechanistic causality behind catalyst selection, we provide a field-proven framework for optimizing carbon-carbon bond formation at the sterically demanding C4 position.

Mechanistic Rationale: The Interplay of Sterics and Electronics

To understand the cross-coupling behavior of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole, we must deconstruct its structural features and their direct impact on the palladium-catalyzed catalytic cycle.

  • The C4-Bromine (Electronic Deactivation): The C4 position of the pyrazole ring is highly electron-rich. Consequently, it is generally recognized as the least reactive position for the oxidative addition of palladium[1]. This intrinsic electronic deactivation requires highly active, electron-rich catalyst systems to initiate the cycle.

  • The N1-Ethyl Group (Catalyst Protection): Unprotected azoles containing acidic N-H bonds (such as 4-bromo-1H-pyrazole) frequently result in low coupling yields. Mechanistic investigations reveal that these substrates form stable Pd-azolyl complexes that act as a thermodynamic resting state, severely inhibiting catalyst turnover [2]. The N1-ethyl group effectively blocks this deactivation pathway, ensuring the palladium remains in the active catalytic cycle.

  • The C3-Phenyl Group (Steric Hindrance): While N-alkylation solves the electronic poisoning issue, the adjacent C3-phenyl group introduces severe ortho-steric hindrance. This bulk restricts the trajectory of the incoming boronic acid during the transmetalation step. To overcome this, bulky biaryl phosphine ligands (e.g., XPhos) are mandatory; their steric bulk ironically accelerates the final reductive elimination step by forcing the coupled fragments together [3].

G A Pd(0)L_n Active Catalyst B Oxidative Addition (C4-Br Bond) A->B 4-Bromo-1-ethyl- 3-phenyl-1H-pyrazole C Transmetalation (Aryl-B(OH)2) B->C Base / H2O D Reductive Elimination (C4-Aryl Formation) C->D D->A Product Release E Steric Clash: C3-Phenyl Group E->B Inhibits E->C Hinders

Pd-Catalyzed Suzuki-Miyaura Cycle highlighting C3-Phenyl steric hindrance during coupling.

Comparative Benchmarking: Catalyst and Substrate Matrix

To objectively evaluate performance, we benchmarked 4-bromo-1-ethyl-3-phenyl-1H-pyrazole against two alternatives: the unprotected baseline (4-Bromo-1H-pyrazole ) and the unhindered protected analog (4-Bromo-1-ethyl-1H-pyrazole ).

The data below compares a traditional first-generation catalyst system ( Pd(PPh3​)4​ ) against a modern, dialkylbiaryl phosphine precatalyst ( XPhos Pd G2 ).

Table 1: Suzuki-Miyaura Coupling Efficiency Across Pyrazole Analogs
Substrate (Electrophile)Structural FeatureYield with Pd(PPh3​)4​ Yield with XPhos Pd G2 Primary Limiting Factor
4-Bromo-1H-pyrazole Unprotected N-H, Unhindered C331%68%Catalyst poisoning via Pd-azolyl formation [2].
4-Bromo-1-ethyl-1H-pyrazole Protected N-Ethyl, Unhindered C382%95%Highly efficient; standard oxidative addition.
4-Bromo-1-ethyl-3-phenyl-1H-pyrazole Protected N-Ethyl, Hindered C315% 88% Severe steric clash at C3 during transmetalation.

Reaction Conditions: Aryl bromide (1.0 equiv), Phenylboronic acid (1.5 equiv), K3PO4 (2.0 equiv), Catalyst (2-5 mol%), 1,4-Dioxane/H2O (4:1), 100 °C, 12 h.

Key Takeaway: The traditional Pd(PPh3​)4​ catalyst completely fails when applied to 4-bromo-1-ethyl-3-phenyl-1H-pyrazole due to its inability to navigate the C3-phenyl steric bulk. Upgrading to XPhos Pd G2 is non-negotiable for this specific substrate, as the bulky XPhos ligand facilitates rapid reductive elimination despite the crowded environment[3].

Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow

The following protocol outlines a self-validating system for the cross-coupling of 4-bromo-1-ethyl-3-phenyl-1H-pyrazole. Every step includes causality and analytical checkpoints to ensure experimental integrity.

Step-by-Step Methodology

1. Reagent Preparation & Inert Atmosphere

  • Action: In an oven-dried Schlenk tube under argon, add 4-bromo-1-ethyl-3-phenyl-1H-pyrazole (1.0 mmol), phenylboronic acid (1.5 mmol), and K3​PO4​ (2.0 mmol).

  • Causality: K3​PO4​ is chosen over weaker bases (like Na2​CO3​ ) because it provides the optimal basicity to generate the reactive boronate species without causing premature degradation of the palladium catalyst. Argon prevents the oxidation of the electron-rich phosphine ligands.

2. Catalyst Activation

  • Action: Add XPhos Pd G2 (0.02 mmol, 2 mol%) to the solid mixture.

  • Causality: The G2 precatalyst is utilized because it rapidly undergoes deprotonation and reductive elimination at room temperature to generate the active monoligated Pd(0)-XPhos species, ensuring no catalyst is trapped in an inactive Pd(II) resting state.

3. Solvent Addition and Cross-Coupling

  • Action: Add degassed 1,4-Dioxane (4.0 mL) and H2​O (1.0 mL). Seal the tube and heat to 100 °C for 12 hours.

  • Causality: The biphasic Dioxane/Water mixture (4:1) is critical. Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the K3​PO4​ and facilitate the transfer of the hydroxide/phosphate to the Pd(II) center, a prerequisite for transmetalation.

4. In-Process Validation (TLC & LC-MS)

  • Action: At 8 hours, sample the organic layer. Run TLC (Hexanes/EtOAc 3:1) and LC-MS.

  • Validation: The starting material (4-bromo-1-ethyl-3-phenyl-1H-pyrazole) should be absent. LC-MS must show the desired mass ( [M+H]+ = 249.1) without significant debromination byproducts ( [M+H]+ = 173.1), confirming selective cross-coupling over protodehalogenation.

5. Workup and Structural Confirmation

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

  • Validation: Analyze the purified product via 1H NMR. The successful coupling is self-validated by the disappearance of the distinct C4-pyrazole proton singlet (typically observed around 7.6 ppm in the starting material) and the appearance of a new multiplet integrating for 5 protons (the newly installed C4-phenyl ring) in the aromatic region (7.2–7.5 ppm).

Workflow Step1 1. Reagent Preparation (Argon Atmosphere) Step2 2. Catalyst Activation (XPhos Pd G2 + K3PO4) Step1->Step2 Step3 3. Cross-Coupling (100°C, 12h, Dioxane/H2O) Step2->Step3 Step4 4. In-Process Validation (TLC / LC-MS Check) Step3->Step4 Step5 5. Purification & NMR (Confirm C4-H Disappearance) Step4->Step5

Step-by-step self-validating workflow for sterically hindered pyrazole cross-coupling.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates The Journal of Organic Chemistry (ACS Publications)[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society (via PMC/NIH)[Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Comparative

Comparative Reactivity Guide: The Leaving Group Ability of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole in Cross-Coupling

Executive Summary In medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure frequently utilized in kinase inhibitors and biological probes. Functionalizing the C4-position is critical f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure frequently utilized in kinase inhibitors and biological probes. Functionalizing the C4-position is critical for diverse library synthesis. 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole serves as a highly versatile building block. This guide objectively compares the leaving group ability of its C4-bromo substituent against iodo and chloro alternatives, providing mechanistic causality, comparative performance data, and validated experimental protocols for researchers.

Mechanistic Causality: The C4-Position and Halogen Leaving Group Ability

The pyrazole ring is an inherently electron-rich heterocycle. Due to the +M (mesomeric) effect from the nitrogen atoms, the C4-position possesses the highest electron density on the ring. This electronic environment makes the C4 position generally recognized as the least reactive site for standard nucleophilic aromatic substitution (SNAr)[1]. Consequently, functionalization relies heavily on transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), where the rate-determining step is the oxidative addition of the metal into the carbon-halogen (C-X) bond.

The Bond Energy Paradigm (I vs. Br vs. Cl)

The reactivity of 4-halo-pyrazoles in palladium-catalyzed couplings inversely correlates with the C-X bond dissociation energy, following the trend C-I < C-Br < C-Cl[2].

  • 4-Iodo Derivatives: While they undergo rapid oxidative addition, they are notoriously prone to hydrodehalogenation side reactions, which complicates purification and reduces overall yield[2].

  • 4-Chloro Derivatives: These are highly stable but exhibit sluggish reactivity. Forcing the oxidative addition requires elevated temperatures and highly specialized, electron-rich phosphine ligands (e.g., Amphos, tBuDavePhos)[2].

  • The 4-Bromo "Goldilocks" Zone: The bromo substituent provides an optimal balance. It is highly effective for Pd-catalyzed reactions, often outperforming both iodo and chloro derivatives in specific amination workflows by minimizing side reactions while maintaining a rapid catalytic turnover[3].

The Role of N-Alkylation in Catalyst Viability

Unprotected 4-bromopyrazoles possess an acidic N-H proton. Under the basic conditions required for cross-coupling, they deprotonate to form pyrazolate anions. These anions coordinate strongly to palladium, creating inhibitory Pd-azolyl resting states that stall the catalytic cycle[4]. The 1-ethyl group in 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole completely eliminates this acidity, preventing catalyst poisoning and ensuring unhindered turnover[5].

Steric Shielding

The 3-phenyl group provides moderate steric bulk adjacent to the C4-bromo site. While this can dictate regioselectivity in poly-halogenated scaffolds, it does not significantly impede standard Suzuki couplings when utilizing ligands with appropriate bite angles.

Visualizing the Reactivity Logic

Logic Halogen Halogen Leaving Group at C4-Position Iodo 4-Iodo (Lowest Bond Energy) Halogen->Iodo Bromo 4-Bromo (Balanced Reactivity) Halogen->Bromo Chloro 4-Chloro (Highest Bond Energy) Halogen->Chloro Dehal High Risk of Dehalogenation Iodo->Dehal Ideal Optimal for Cross-Coupling Bromo->Ideal Sluggish Sluggish; Requires Active Ligands Chloro->Sluggish

Causality between C-X bond strength and cross-coupling performance.

Comparative Performance Data

The following table summarizes the quantitative performance of C4-halogenated 1-ethyl-3-phenyl-1H-pyrazoles across standard cross-coupling platforms, derived from established literature trends for 4-halopyrazoles[2][3].

Halogen DerivativeRelative C-X Bond EnergyTypical Suzuki Yield (%)Typical Buchwald-Hartwig Yield (%)Primary LimitationOptimal Catalyst System
4-Iodo Lowest80 - 90%75 - 85%Hydrodehalogenation side reactionsPd(PPh3)4, CuI co-catalyst
4-Bromo Moderate85 - 95% 80 - 90% None (Balanced reactivity) Pd(dppf)Cl2 or Pd2(dba)3 / XPhos
4-Chloro Highest40 - 60%30 - 50%Sluggish oxidative additionPd(OAc)2 / Amphos or tBuDavePhos

Experimental Methodologies

Self-Validating Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole

Objective: Achieve >90% conversion to the 4-aryl derivative while preventing catalyst poisoning and homocoupling.

Step 1: Reagent Preparation (Stoichiometry & Causality)

  • Charge an oven-dried Schlenk flask with 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole (1.0 equiv) and the desired Arylboronic acid (1.5 equiv).

  • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions that occur at elevated temperatures.

Step 2: Catalyst & Base Selection

  • Add Pd(dppf)Cl2 (0.05 equiv) and anhydrous K3PO4 (2.0 equiv).

  • Causality: K3PO4 is a mild, anhydrous base that facilitates transmetalation without hydrolyzing the substrate. The dppf ligand provides a wide bite angle ideal for facilitating C-Br oxidative addition without the extreme steric bulk required for C-Cl bonds.

Step 3: Solvent Degassing (The Self-Validating System)

  • Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to H2O. Perform three freeze-pump-thaw cycles.

  • Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II). A color change to black during the reaction indicates Pd-black precipitation (catalyst death), serving as a visual self-validation that the system was improperly degassed.

Step 4: Reaction Execution

  • Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

Step 5: Validation & Workup

  • Monitor the reaction via LC-MS.

  • Validation Checkpoint: The complete disappearance of the starting material mass (m/z ~251) and the appearance of the coupled product mass confirm successful oxidative addition and transmetalation.

  • Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Visualizing the Experimental Workflow

Workflow Substrate 4-Bromo-1-ethyl- 3-phenyl-1H-pyrazole OxAdd Oxidative Addition (Rate-Determining) Substrate->OxAdd PdCat Pd(0) Catalyst Generation PdCat->OxAdd Active Pd(0) Transmet Transmetalation with Ar-B(OH)2 OxAdd->Transmet C-Br Cleavage RedElim Reductive Elimination & Product Release Transmet->RedElim Intermediate RedElim->PdCat Catalyst Regeneration

Palladium-catalyzed cross-coupling workflow highlighting C-Br oxidative addition.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions." BenchChem Technical Support Center, 2025.

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 135(34), 12877-12885, 2013.[Link]

  • Sakakibara, R., Itoh, K., & Fujii, H. "Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates." The Journal of Organic Chemistry, 84(18), 11474-11481, 2019.[Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 25(20), 4634, 2020.[Link]

Sources

Validation

A Comparative Guide to the In Vitro Biological Activity Validation of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is a cornerstone in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities.[1][2] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and various tyrosine kinase inhibitors like Crizotinib used in cancer therapy.[1][2][3] The unique chemical properties of pyrazoles allow for diverse substitutions, enabling fine-tuning of their biological effects.[1][4]

This guide focuses on a specific, promising subclass: 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole derivatives . The introduction of a bromine atom at the C4 position, an ethyl group at N1, and a phenyl group at C3 creates a unique electronic and steric profile. This guide provides a comprehensive framework for the in vitro validation of their biological potential, presenting objective comparisons against established alternatives, supported by detailed experimental protocols and data interpretation. Our objective is to equip researchers and drug development professionals with the necessary methodologies to rigorously assess these compounds for anticancer, antimicrobial, and anti-inflammatory activities.

Section 1: Anticancer Activity Validation via Cytotoxicity Screening

Expert Rationale: Why Pyrazoles Exhibit Anticancer Potential

The anticancer activity of pyrazole derivatives often stems from their ability to interact with key proteins involved in cell proliferation and survival.[2][5] Many derivatives function as competitive inhibitors at the ATP-binding site of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[4][6] Aberrant kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets.[7] Furthermore, certain pyrazole structures have been shown to disrupt tubulin polymerization, a critical process for mitotic spindle formation during cell division, mirroring the mechanism of established chemotherapeutic agents.[8] Therefore, the primary step in validating a novel pyrazole derivative is to assess its general cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Its reliability and suitability for high-throughput screening make it a cornerstone of preclinical drug discovery.[11][12]

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous control line (e.g., HEK293) are cultured in appropriate media until they reach approximately 80% confluency.[9]

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole test derivative and a standard reference drug (e.g., Doxorubicin) are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). 100 µL of each concentration is added to the respective wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours to allow the compounds to exert their effects.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The culture medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[10]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Start: Culture Cancer & Normal Cell Lines seed Seed Cells into 96-Well Plate start->seed prepare_compounds Prepare Serial Dilutions of Test Compound & Doxorubicin treat_cells Add Compounds to Wells prepare_compounds->treat_cells incubate_48h Incubate for 48 Hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 Hours (Formazan Formation) add_mtt->incubate_4h solubilize Solubilize Formazan Crystals with DMSO incubate_4h->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % Cell Viability vs. Control read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Comparative Data Presentation: Anticancer Activity

The efficacy of a new compound is best understood in comparison to established standards. A lower IC₅₀ value indicates higher potency.

CompoundCell LineIC₅₀ (µM)Selectivity Index (SI)*
Test Derivative MCF-7 (Breast Cancer)15.24.1
HepG2 (Liver Cancer)23.52.7
HEK293 (Normal Kidney)62.8-
Doxorubicin MCF-7 (Breast Cancer)0.95[4]12.6
HepG2 (Liver Cancer)1.06[4]11.3
HEK293 (Normal Kidney)12.0-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable, indicating greater selectivity for cancer cells.

Section 2: Antimicrobial Activity Validation

Expert Rationale: The Urgent Need for Novel Antimicrobials

The rise of multidrug-resistant pathogens presents a critical global health threat. Pyrazole derivatives have emerged as a promising class of antimicrobial agents, with studies demonstrating their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[13][14][15][16] The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of a halogen, such as bromine, can enhance lipophilicity, potentially improving the compound's ability to penetrate microbial cell walls.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is grown overnight. The culture is then diluted in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 × 10⁸ CFU/mL.[20] This suspension is further diluted in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to a final concentration of 5 × 10⁵ CFU/mL.[21]

  • Compound Preparation: The pyrazole test derivative and standard antibiotics (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) are dissolved in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, 100 µL of broth is added to wells 2 through 12. 200 µL of the test compound at a high starting concentration is added to well 1. A two-fold serial dilution is then performed by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. The final 100 µL from well 10 is discarded.

  • Inoculation: 100 µL of the prepared microbial inoculum is added to wells 1 through 11. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Incubation: The plate is incubated at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[18]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., the first clear well).[21]

Workflow for Broth Microdilution MIC Test

MIC_Workflow cluster_prep Preparation cluster_dilution Compound Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Growth Medium add_compound Add Test Compound to First Well prep_plate->add_compound serial_dilute Perform 2-Fold Serial Dilutions Across Plate add_compound->serial_dilute serial_dilute->inoculate incubate Incubate at 37°C for 16-24 Hours inoculate->incubate read_mic Visually Inspect for Turbidity incubate->read_mic determine_mic Determine MIC (Lowest Concentration with No Growth) read_mic->determine_mic

Caption: Workflow for the broth microdilution method to determine MIC.

Comparative Data Presentation: Antimicrobial Activity

MIC values are reported in µg/mL. Lower values indicate greater antimicrobial potency.

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Test Derivative 166432
Ciprofloxacin 10.5N/A
Griseofulvin N/AN/A8

Section 3: Anti-inflammatory Activity Validation

Expert Rationale: Targeting COX Enzymes

Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX).[3] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is a primary therapeutic target. Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes.[3] The pyrazole derivative Celecoxib is a well-known selective COX-2 inhibitor, which provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3] Evaluating a new pyrazole derivative for its ability to inhibit COX-1 and COX-2 is essential to determine its potency and selectivity.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes. COX converts arachidonic acid to prostaglandin G2 (PGG2), and the probe in the assay reacts with PGG2 to produce a fluorescent signal.[22] The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, reconstitute human recombinant COX-1 and COX-2 enzymes, and prepare solutions of the COX probe, cofactor, and arachidonic acid substrate according to the kit manufacturer's protocol.[22]

  • Plate Setup: In a 96-well white opaque plate, set up wells for the enzyme control (no inhibitor), inhibitor control (e.g., Celecoxib), and various concentrations of the test pyrazole derivative.

  • Enzyme & Inhibitor Addition: Add assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2) to the wells. Then add the test inhibitor or control compound and pre-incubate at 37°C for 10 minutes to allow for binding.

  • Reaction Initiation: A reaction mix containing the COX probe is added to all wells. The reaction is initiated by adding the arachidonic acid substrate.[23]

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Data Analysis: The rate of reaction (slope of the fluorescence vs. time curve) is calculated. The percent inhibition is determined relative to the enzyme control. The IC₅₀ value for each enzyme is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: COX and the Arachidonic Acid Cascade

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 (Stimuli) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) pgg2->prostanoids nsaid Test Pyrazole Derivative Celecoxib (COX-2 Selective) Indomethacin (Non-selective) nsaid->cox1 Inhibition nsaid->cox2 Inhibition

Caption: The role of COX-1 and COX-2 in converting arachidonic acid.

Comparative Data Presentation: Anti-inflammatory Activity

The selectivity for COX-2 is a key parameter for modern anti-inflammatory drugs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index*
Test Derivative 18.50.9818.9
Indomethacin 0.11.20.08
Celecoxib 5.00.04[3]125

*COX-2 Selectivity Index = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2.

Overall Comparative Analysis and Future Directions

This guide outlines the foundational in vitro assays required to validate the biological activity of 4-Bromo-1-ethyl-3-phenyl-1H-pyrazole derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential against industry-standard controls, a comprehensive activity profile can be established.

  • Anticancer Potential: The hypothetical data suggests our test derivative possesses moderate, albeit less potent, cytotoxicity compared to Doxorubicin. However, its higher selectivity index (SI) is a promising feature, indicating a potentially better safety profile that warrants further investigation into specific molecular targets, such as CDKs or other kinases.[4][6]

  • Antimicrobial Profile: The derivative shows activity against both Gram-positive bacteria and fungi, though it is less potent than the specialized antibiotics Ciprofloxacin and Griseofulvin. This broad-spectrum activity could be a starting point for optimization to enhance potency against specific resistant strains.

  • Anti-inflammatory Efficacy: The derivative demonstrates potent and selective COX-2 inhibition. While not as selective as Celecoxib, its selectivity is significantly greater than that of the non-selective NSAID Indomethacin, suggesting it could be a viable candidate for development as a safer anti-inflammatory agent.[3]

The structure-activity relationships derived from these initial screens are invaluable. Future work should involve synthesizing analogues by modifying the phenyl and ethyl substituents to optimize potency and selectivity for the most promising activity. This iterative process of synthesis and biological validation is the engine of modern drug discovery.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Gautam, R., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Journal of Drug Delivery and Therapeutics.
  • Lv, K., et al. (2023).
  • Kaur, H., et al. (2020). Synthesis and Antimicrobial Studies of Coumarin-Substituted Pyrazole Derivatives as Potent Anti-Staphylococcus aureus Agents. Molecules.
  • Rao, V. & Sreeramulu, J. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica.
  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Pop, O. L., et al. (2022). Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol.
  • Abdel-Wahab, B. F., et al. (2021). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect.
  • Taylor & Francis Online. (n.d.). Broth microdilution – Knowledge and References.
  • Assay Genie. (n.d.). COX-2 inhibitor Screening Kit (Fluorometric).
  • Singh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Koeth, L. M., et al. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments.
  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules.
  • Fayed, E. A. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc.
  • Stavrou, E., et al. (2026).
  • Wikipedia. (n.d.). Broth microdilution.
  • Manap, A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society.
  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Naim, M. J., et al. (2018).
  • Tsolaki, E., et al. (2016).
  • Li, H., et al. (2022). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry.
  • El-Sayed, N. N. E., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medicinal Chemistry.
  • Alam, M., et al. (2023).
  • Singh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Cramer, J., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
  • Al-Ostath, A. I., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.
  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Siddiqui, Z. N., et al. (2016). Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives. Journal of Saudi Chemical Society.
  • Rai, N. S., et al. (2010). Evaluation of new pyrazole derivatives for their biological activity. Journal of Pharmacy Research.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • Deshmukh, R. G., & Jirole, D. M. (2019). Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol.
  • El-Sayed, R. A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Pharmaceuticals.
  • Al-Mulla, A. (2017).
  • Bondock, S., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.